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Scandium chloride

Cat. No.: B082386
CAS No.: 10361-84-9
M. Wt: 151.31 g/mol
InChI Key: DVMZCYSFPFUKKE-UHFFFAOYSA-K
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Description

Research Context and Significance of Scandium Chloride

This compound's primary significance in modern research lies in its potent activity as a Lewis acid catalyst. scandium.org This property, stemming from the scandium ion's ability to accept electron pairs, allows it to accelerate a variety of organic reactions with high efficiency and selectivity. scandium.org Its applications in this domain are extensive and include well-established processes such as Friedel-Crafts reactions, Michael additions, and aldol (B89426) reactions, which are fundamental for constructing complex organic molecules. scandium.org

Beyond its catalytic prowess, this compound serves as a crucial precursor in the synthesis of advanced materials. chemimpex.com Researchers utilize it in the creation of high-performance alloys, ceramics, and nanomaterials. chemimpex.comontosight.ai For instance, aluminum-scandium alloys, known for their exceptional strength and low density, find applications in the aerospace industry. ontosight.ai Furthermore, this compound is employed in the fabrication of optical fibers, electronic ceramics, and lasers, highlighting its importance in cutting-edge technologies. chemeurope.commat-mall.com

The compound also plays a role in bioinorganic chemistry and has been investigated for potential biological applications. ontosight.ainih.gov Studies have explored its use in stimulating enzyme production in certain bacteria and its potential as a contrast agent in magnetic resonance imaging (MRI). ontosight.ainih.gov

Evolution of this compound Research Perspectives

The journey of this compound research began with its fundamental role in the isolation of metallic scandium. In 1937, Fischer and his collaborators achieved the first successful preparation of elemental scandium through the electrolysis of a molten eutectic mixture of this compound and other salts. wikipedia.orgchemeurope.com This marked a pivotal moment, enabling further exploration of scandium and its compounds.

Early research focused on understanding the fundamental chemical and physical properties of this compound, including its structure and reactivity. It was identified as a high-melting, water-soluble ionic solid. wikipedia.orgontosight.ai Investigations into its reactions revealed its ability to form complexes with various ligands, such as tetrahydrofuran (B95107) (THF), leading to the synthesis of the important intermediate ScCl₃(THF)₃. wikipedia.orgchemeurope.com

The latter half of the 20th century and the beginning of the 21st century witnessed a significant shift in research focus towards the application-oriented aspects of this compound. The discovery of its catalytic capabilities opened up new frontiers in organic synthesis. scandium.org Researchers began to systematically explore its use in a wide array of chemical transformations, often demonstrating its superiority over traditional catalysts in terms of reaction rates and product yields. scandium.org

More recently, research has delved into the synthesis and characterization of reduced this compound phases, where scandium exhibits oxidation states lower than +3. chemeurope.comrsc.org This exploration of novel stoichiometries and structures continues to expand the fundamental understanding of scandium chemistry. rsc.org Additionally, ongoing studies are investigating the role of this compound and its complexes in geological processes, offering insights into the formation of scandium deposits. researchgate.netgeoscienceworld.org The development of more efficient methods for preparing high-purity anhydrous this compound also remains an active area of research, driven by the demand for this critical material in various high-tech applications. mdpi.com

The following table provides a summary of key properties of this compound:

PropertyValue
Chemical FormulaScCl₃
Molar Mass151.31 g/mol wikipedia.org
AppearanceWhite or yellowish crystalline powder scandium.orgscandium.org
Melting Point960 °C (1760 °F; 1230 K) wikipedia.org
SolubilityHighly soluble in water and alcohol wikipedia.orgscandium.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Sc B082386 Scandium chloride CAS No. 10361-84-9

Properties

IUPAC Name

trichloroscandium
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InChI

InChI=1S/3ClH.Sc/h3*1H;/q;;;+3/p-3
Source PubChem
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InChI Key

DVMZCYSFPFUKKE-UHFFFAOYSA-K
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Description Data deposited in or computed by PubChem

Canonical SMILES

Cl[Sc](Cl)Cl
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Molecular Formula

ScCl3, Cl3Sc
Record name Scandium chloride
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DSSTOX Substance ID

DTXSID5042372
Record name Scandium(III) chloride
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Molecular Weight

151.31 g/mol
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Physical Description

White deliquescent solid; [Merck Index] White odorless powder; [MSDSonline]
Record name Scandium chloride
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CAS No.

10361-84-9
Record name Scandium chloride
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Advanced Synthetic Methodologies for Scandium Chloride and Its Derivatives

Preparation of Anhydrous Scandium Chloride

The synthesis of high-purity anhydrous this compound (ScCl₃) is challenging due to the high tendency of scandium ions to hydrolyze. The presence of water during synthesis readily forms highly stable scandium oxychloride (ScOCl), which is difficult to remove. sdstate.edu Consequently, various advanced methods have been developed to circumvent the formation of hydrated species and obtain the pure anhydrous salt.

Innovative Thermochemical Routes

Modern thermochemical methods aim to produce anhydrous ScCl₃ by carefully controlling reaction conditions to prevent hydrolysis.

One innovative approach involves the reaction of scandium trichloride (B1173362) hexahydrate (ScCl₃·6H₂O) with thionyl chloride (SOCl₂) in the presence of an organic solvent. google.com In this process, an organic solvent such as tetrahydrofuran (B95107), acetonitrile, or pyridine (B92270) is introduced to form a stable metal-organic complex with the scandium center, effectively replacing the water molecules in the hydrate (B1144303) structure. google.com Thionyl chloride reacts with the displaced crystal water to form volatile gases (SO₂ and HCl), which are easily removed. google.com The resulting crude product is then calcined in an inert gas atmosphere to remove the organic ligand, yielding high-purity anhydrous scandium trichloride. google.com

Another method is the direct chlorination of scandium oxide (Sc₂O₃) using ammonium (B1175870) chloride (NH₄Cl) as the chlorinating agent. sdstate.edu The traditional method involves heating a mixture of ScCl₃·6H₂O and NH₄Cl under vacuum. sdstate.edu A more refined, one-step rapid heating process has been developed to produce high-purity anhydrous ScCl₃. mdpi.com This technique involves rapidly heating a mixture of scandium oxide and ammonium chloride in an inert gas stream. mdpi.comresearchgate.net The optimal conditions for this process have been identified to achieve a purity of 99.69%, minimizing the hydrolysis rate to 1.19%. mdpi.com

Table 1: Optimized Conditions for One-Step Rapid Heating Synthesis of Anhydrous ScCl₃ mdpi.com

ParameterOptimal Value
Temperature400 °C
Mass Ratio (Sc₂O₃:NH₄Cl)1:2.5
Holding Time90 min
Heating Rate12 °C/min
Argon Flow7.5 L/min

Molten Salt Synthesis Techniques

Molten salt techniques offer an alternative route to anhydrous this compound, often for direct use in electrolysis to produce scandium metal. wikipedia.org

A common method involves dissolving scandium oxide in hydrochloric acid to form a this compound solution. This solution is then mixed with other chloride salts, such as sodium chloride (NaCl), potassium chloride (KCl), and ammonium chloride (NH₄Cl), to create a mixed molten salt solution. patsnap.com The solution is heated to evaporate excess HCl and free water, yielding a hydrated molten salt containing NH₄Cl. patsnap.com A final drying step in an oven at elevated temperatures removes the remaining free and crystal water to produce the anhydrous this compound molten salt. patsnap.com

A one-step rapid heating process can also be employed to prepare a high-purity anhydrous ScCl₃ molten salt from low-purity scandium oxide. mdpi.comresearchgate.net This method uses an inert gas flow to enhance purity and reduce the rate of scandium hydrolysis. mdpi.comresearchgate.net After the reaction, the molten salt block is cooled, ground into a powder, and stored in a desiccator. researchgate.net

Synthesis of this compound Hydrates

While the anhydrous form is crucial for many applications, this compound hydrates are important precursors and interesting chemical species in their own right. cymitquimica.com They are typically white or colorless crystalline solids that are hygroscopic and soluble in water. cymitquimica.comattelements.com

Controlled Hydration and Solvate Formation

The specific this compound hydrate or solvate formed is highly dependent on the reaction and crystallization conditions. The dissolution of scandium metal in concentrated hydrochloric acid can yield a variety of products. researchgate.net

When the reaction is conducted in an ice bath, the fully hydrated hexaaquascandium(III) chloride, [Sc(H₂O)₆]Cl₃, and trans-[ScCl₂(H₂O)₄]Cl·H₂O can be isolated. researchgate.net The latter is a salt where four water molecules and two chloride ions are directly coordinated to the scandium center. wikipedia.org

Heating these hydrates in toluene (B28343) or water can lead to the formation of [ScCl₂(H₂O)₄][ScCl₄(H₂O)₂]. researchgate.net

Efforts to dehydrate the hydrates using Lewis bases can lead to the formation of stable, mixed-ligand solvates instead of the anhydrous salt.

With the less basic ligand tetrahydrofuran (THF), ScCl₃ forms the white, crystalline adduct ScCl₃(THF)₃, a common starting material for organometallic synthesis. wikipedia.orgwikipedia.org

The addition of THF to hydrated this compound can also yield the monohydrate solvate [ScCl₃(THF)₂(H₂O)]·THF. researchgate.net

Using dimethoxyethane (DME) results in the formation of [ScCl₃(κ²-DME)(H₂O)]. researchgate.net

Hydrolytic Pathways and Products

The high Lewis acidity of the Sc³⁺ ion makes it prone to hydrolysis, leading to the formation of oxy- or hydroxy-containing species. wikipedia.org The thermal decomposition of this compound hexahydrate, for instance, typically yields scandium oxychloride (ScOCl) rather than the anhydrous chloride. sdstate.eduwikipedia.org

Experimental studies show that scandium transport in hydrothermal, chloride-bearing fluids is dominated by hydroxide (B78521) complexes, namely Sc(OH)²⁺ and Sc(OH)₃⁰, rather than chloride complexes. geoscienceworld.org The formation of Sc(OH)₃⁰ is favored at higher temperatures and pH. geoscienceworld.org

The conditions during synthesis dictate the hydrolytic products formed. If the dissolution of scandium metal in concentrated HCl is allowed to warm uncontrollably, a hydroxyl-bridged dimeric species, [Sc(μ-OH)(H₂O)₅]₂Cl₄·2H₂O, is produced. researchgate.net Similarly, reacting hydrated this compound with pyridine, a stronger base, can also promote hydrolysis, leading to the formation of hydroxyl-bridged complexes like [Sc(μ-OH)(Cl)₂(py)₂]₂·py. researchgate.net The formation of scandium oxychloride (ScOCl) is a common side reaction during vapor pressure measurements of ScCl₃ if any moisture is present. sdstate.edu

Organometallic Precursor Synthesis from this compound

Anhydrous this compound, particularly its THF adduct ScCl₃(THF)₃, is a key precursor for the synthesis of a wide range of organoscandium compounds. wikipedia.orgacs.org These compounds are of academic interest and have potential applications in catalysis. wikipedia.org

The synthesis typically involves salt metathesis reactions where the chloride ligands are replaced by organic groups.

Reaction of ScCl₃ with two equivalents of sodium cyclopentadienide (B1229720) (NaCp) produces the chloride-bridged dimer, [Cp₂Sc(μ-Cl)]₂. wikipedia.org

Using bulkier cyclopentadienyl (B1206354) ligands can yield monomeric derivatives like (C₅Me₅)₂ScCl. wikipedia.org

The reaction of ScCl₃ with allyl potassium in THF yields tris(allyl)scandium, Sc(C₃H₅)₃(THF)₂. wikipedia.org

Similarly, reacting ScCl₃(THF)₃ with potassium salts of hydro-tris-pyrazolylborate ligands leads to complexes such as (TpMe,Me)ScCl₂(THF). cdnsciencepub.com

Benzyl (B1604629) complexes can be prepared by reacting ScCl₃(THF)₃ with potassium benzyl, affording [Sc(CH₂Ph)₃(THF)₃]. researchgate.net

These organothis compound derivatives can be further functionalized. For example, subsequent reactions with alkyl lithium reagents can replace the remaining chloride ligands, although these reactions can sometimes be complicated by side reactions. cdnsciencepub.com

Preparation of Ligand-Stabilized this compound Complexes

The synthesis of ligand-stabilized this compound complexes is a cornerstone of modern scandium chemistry, providing precursors for a wide array of organometallic and coordination compounds. These complexes are typically prepared through the reaction of anhydrous scandium trichloride (ScCl₃) or its tetrahydrofuran (THF) adduct, ScCl₃(THF)₃, with a stoichiometric amount of the desired ligand. wikipedia.orgwikipedia.org The high Lewis acidity and oxophilicity of the Sc³⁺ ion heavily influence the synthetic routes, often necessitating the use of anhydrous conditions and inert atmospheres to prevent the formation of hydrolysis products like scandium oxychloride. rsc.org

The choice of solvent is critical, with THF being commonly employed due to its ability to form the soluble and reactive ScCl₃(THF)₃ complex. wikipedia.org Other solvents such as acetonitrile, pyridine, and various ethers are also used, depending on the solubility of the reactants and the desired coordination environment of the final product. google.com The methodologies can be broadly categorized based on the nature of the ligand and the type of reaction, which primarily include Lewis acid-base adduct formation and salt metathesis reactions.

A prevalent method for preparing anhydrous ScCl₃ for these syntheses involves the dehydration of this compound hexahydrate (ScCl₃·6H₂O). google.com One advanced technique includes reacting the hexahydrate with thionyl chloride (SOCl₂) in the presence of an organic solvent like THF. google.comresearchgate.net This process facilitates the removal of water without significant hydrolysis. The resulting intermediate, often a solvated complex, can then be calcined under an inert atmosphere to yield pure, anhydrous ScCl₃. google.com

Lewis Acid-Base Adduct Formation with Neutral Ligands

Direct reaction of ScCl₃ with neutral donor ligands (Lewis bases) is a straightforward method to produce adducts. Scandium trichloride acts as a strong Lewis acid, readily coordinating with ligands containing nitrogen or oxygen donor atoms.

With the less basic ligand tetrahydrofuran, ScCl₃ forms the well-known white, crystalline adduct ScCl₃(THF)₃. wikipedia.org This THF-soluble complex is a vital starting material for the synthesis of many other organoscandium compounds. wikipedia.orgwikipedia.org

Nitrogen-donor ligands, such as 2,2':6',2''-terpyridyl (terpy) and various triazacyclononane derivatives, react with ScCl₃ to form stable complexes. For instance, complexes like [ScCl₃(terpy)] and [ScCl₃(Me₃-tacn)] (where Me₃-tacn is 1,4,7-trimethyl-1,4,7-triazacyclononane) have been synthesized and characterized. rsc.org These reactions are typically performed in solvents like acetonitrile. rsc.org Similarly, crown ethers such as 18-crown-6 (B118740) react with ScCl₃ in ionic liquids to yield complexes like [ScCl₂(18c6)][AlCl₄], demonstrating an alternative redox-based approach starting from Sc(0) nanoparticles. rsc.org

Salt Metathesis with Anionic Ligands

Salt metathesis is the most common strategy for introducing anionic ligands to the scandium center. This involves the reaction of ScCl₃ or its THF adduct with an alkali metal salt (typically lithium, sodium, or potassium) of the desired anionic ligand.

Diamido-Donor Ligands: Reactions of ScCl₃ in THF with lithiated diamido-amine or diamido-pyridine ligands afford five-coordinate this compound derivatives. rsc.orgpsu.edu For example, reacting ScCl₃ with Li₂N₂TMSNpy yields [Sc(N₂TMSNpy)Cl(THF)]. rsc.org The structure of the final product can be highly dependent on the ligand's backbone length and N-substituents, sometimes leading to dinuclear, chloride-bridged species like [Sc₂(N₂Nᶜ³﹐ᴹᵉ)₂(μ-Cl)₂]. rsc.orgpsu.edu

Cyclopentadienyl-Type Ligands: The reaction between ScCl₃ and two equivalents of sodium cyclopentadienide (NaCp) produces the chloride-bridged dimer [Cp₂Sc(μ-Cl)]₂. wikipedia.org Using bulkier cyclopentadienyl ligands, such as pentamethylcyclopentadienyl (Cp), can lead to monomeric derivatives. wikipedia.org A half-sandwich dichloride precursor, CpScCl₂(μ-Cl)Li(thf)₃, can also be synthesized. rsc.org Similarly, reacting ScCl₃ with two equivalents of KC₅Me₄H forms (C₅Me₄H)₂ScCl(THF). acs.org

Aminopyridinato Ligands: Sterically demanding aminopyridinato ligands are used to control the coordination number of the scandium center. The reaction of the potassium salt of (2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine (ApH) with ScCl₃ in THF results in the mononuclear complex [ApScCl₂(thf)₂]. researchgate.netmdpi.com

Benzamidinate Ligands: The addition of lithium or sodium salts of N,N'-bis(trimethylsilyl)benzamidinato ligands to ScCl₃(THF)₃ yields various complexes. Depending on the stoichiometry and the alkali metal used, products such as the lithium-containing ate complex [PhC(NSiMe₃)₂]₂Sc(μ-Cl)₂Li(TMEDA) or the lithium-free [RC(NSiMe₃)₂]₂ScCl(THF) can be isolated. acs.org

Bis(phenolate)-Tethered NHC Ligands: Dianionic bis(phenolate)-tethered N-heterocyclic carbene (NHC) ligands react with ScCl₃ via salt metathesis. The reaction of ScCl₃ with the sodium salt of the ligand ([L¹,²]Na₂) yields chloro complexes of the type L¹,²ScCl(solv)₂ (where solv = THF, Py). researchgate.net

The following table summarizes the preparation of various ligand-stabilized this compound complexes:

Ligand TypeLigandScandium PrecursorReagentProductRef.
O-DonorTetrahydrofuran (THF)ScCl₃THFScCl₃(THF)₃ wikipedia.org
N-Donor2,2':6',2''-terpyridyl (terpy)ScCl₃terpy[ScCl₃(terpy)] rsc.org
N-Donor1,4,7-trimethyl-1,4,7-triazacyclononane (Me₃-tacn)ScCl₃Me₃-tacn[ScCl₃(Me₃-tacn)] rsc.org
Diamido-PyridineMeC(2-C₅H₄N)(CH₂NSiMe₃)₂ (N₂TMSNpy)ScCl₃Li₂N₂TMSNpy[Sc(N₂TMSNpy)Cl(THF)] rsc.org
Diamido-AmineMeN(CH₂CH₂CH₂NSiMe₃)₂ (N₂Nᶜ³﹐ᴹᵉ)ScCl₃Li₂N₂Nᶜ³﹐ᴹᵉ[Sc₂(N₂Nᶜ³﹐ᴹᵉ)₂(μ-Cl)₂] rsc.orgpsu.edu
CyclopentadienylCyclopentadienide (Cp)ScCl₃NaCp[Cp₂Sc(μ-Cl)]₂ wikipedia.org
Aminopyridinato(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine (ApH)ScCl₃K(Ap)[Ap*ScCl₂(thf)₂] researchgate.net
BenzamidinateN,N'-bis(trimethylsilyl)benzamidinatoScCl₃(THF)₃[PhC(NSiMe₃)₂]Li(TMEDA)[PhC(NSiMe₃)₂]₂Sc(μ-Cl)₂Li(TMEDA) acs.org
Bis(phenolate) NHCBis[(2,4-di-tert-butyl)phenolato]-6,6'-(benzimidazole-2-ylidene) (L¹)ScCl₃[L¹]Na₂L¹ScCl(THF)₂ researchgate.net
Crown Ether18-crown-6Sc(0) nanoparticles / ScCl₃18-crown-6 in ionic liquid[ScCl₂(18c6)][AlCl₄] rsc.org

Advanced Structural Elucidation and Spectroscopic Characterization of Scandium Chloride Systems

Molecular and Crystal Structure Determinations

The structural chemistry of scandium chloride is diverse, encompassing simple molecular units in the gas phase, extended lattices in the solid state, and a variety of coordination complexes. Elucidation of these structures has been achieved through a combination of gas electron diffraction, single-crystal X-ray diffraction, and various spectroscopic methods.

In the vapor phase at high temperatures (around 900 K), this compound exists predominantly as a monomeric ScCl₃ species, with a smaller fraction (approximately 8%) forming a dimeric Sc₂Cl₆ molecule. wikipedia.org Gas electron diffraction (GED) studies combined with density functional theory (DFT) calculations have provided precise geometric parameters for these species. rsc.org

The monomeric ScCl₃ molecule is determined to have a planar trigonal structure with D₃h symmetry. rsc.org The Sc-Cl bond distance has been experimentally measured to be 229.1(3) pm. rsc.org

The dimeric Sc₂Cl₆ species adopts a structure with two bridging chlorine atoms, resulting in a D₂h symmetry. rsc.org In this arrangement, each scandium atom is four-coordinate. The terminal Sc-Cl bonds (Sc-Clₜ) are shorter than the bridging Sc-Cl bonds (Sc-Clb). Calculated values for these are 226.0 pm and 247.5 pm, respectively. The internal angles of the Sc-Cl-Sc bridge are acute, with a Clb-Sc-Clb angle of 86.6°, while the terminal chlorides are spaced further apart with a Clₜ-Sc-Clₜ angle of 114.9°. rsc.org

SpeciesSymmetryParameterValue (pm or °)
Monomeric ScCl₃D₃hr(Sc-Cl)229.1(3)
∠(Cl-Sc-Cl)~120
Dimeric Sc₂Cl₆D₂hr(Sc-Clt)226.0
r(Sc-Clb)247.5
∠(Clt-Sc-Clt)114.9
∠(Clb-Sc-Clb)86.6

Anhydrous this compound (ScCl₃) crystallizes in the layered bismuth(III) iodide (BiI₃) motif. wikipedia.orgscispace.com This structure consists of hexagonally close-packed chloride ions with scandium(III) ions occupying two-thirds of the octahedral holes between alternating layers, leading to a sheet-like structure. wikipedia.orgscispace.com Within this lattice, each scandium center is octahedrally coordinated by six chloride ions. wikipedia.org

This compound is highly hygroscopic and forms several stable hydrates, the structures of which have been determined by single-crystal X-ray diffraction. The dissolution of scandium metal in concentrated hydrochloric acid can yield different hydrated species depending on the reaction conditions. researchgate.netresearchgate.net

This compound Hexahydrate (ScCl₃·6H₂O): The most common hydrate (B1144303) has the structural formula trans-[ScCl₂(H₂O)₄]Cl·2H₂O. wikipedia.org In this complex, the scandium ion is octahedrally coordinated to four water molecules in the equatorial positions and two chloride ions in the axial positions. wikipedia.org One chloride ion and two additional water molecules reside in the crystal lattice as counter-ions and water of crystallization, respectively. researchgate.net

[Sc(H₂O)₆]Cl₃: Isolated under specific conditions, this hydrate features a scandium cation coordinated by six water molecules to form the hexaaquascandium(III) complex, [Sc(H₂O)₆]³⁺, with three chloride anions in the outer sphere. researchgate.netresearchgate.net

This compound Trihydrate (ScCl₃·3H₂O): The crystal structure of ScCl₃·3H₂O reveals a molecular adduct, [ScCl₃(H₂O)₃], with a central six-coordinate scandium atom in a mer-octahedral geometry. researchgate.net

[ScCl₂(H₂O)₄][Cl]·H₂O: This formulation represents another characterized hydrate where the scandium ion is part of a cationic complex. researchgate.net

[{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O: If the synthesis reaction is allowed to warm, a dimeric, hydroxo-bridged species can form. researchgate.net In this complex cation, each scandium center is seven-coordinate. researchgate.net

CompoundStructural FormulaScandium Coordination NumberCoordination Geometry
Anhydrous ScCl₃ScCl₃6Octahedral
Hexahydratetrans-[ScCl₂(H₂O)₄]Cl·2H₂O6Octahedral
Trihydrate[ScCl₃(H₂O)₃]6mer-Octahedral
Hydroxo-bridged Dimer[{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O7Distorted Pentagonal Bipyramidal

As a Lewis acid, ScCl₃ readily forms adducts with various donor ligands. wikipedia.org The THF-soluble complex, ScCl₃(THF)₃, is a common starting material in organoscandium chemistry. wikipedia.orgchemeurope.com It consists of a central scandium atom coordinated to three chloride ions and three tetrahydrofuran (B95107) molecules. Other oxygen-donor ligands also form stable complexes. For instance, reaction with 1,2-dimethoxyethane (DME) can yield the monohydrate solvate [ScCl₃(κ²-DME)(H₂O)], where DME acts as a bidentate ligand. researchgate.net The reaction of ScCl₃ with scandium metal can produce a range of reduced chlorides with complex cluster structures, such as Sc₅Cl₈ and Sc₇Cl₁₂, where scandium exhibits oxidation states less than +3. wikipedia.org In the presence of caesium chloride, reduction yields CsScCl₃, which contains linear chains of face-sharing ScᴵᴵCl₆ octahedra. wikipedia.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy of the ⁴⁵Sc nucleus is a powerful tool for probing the local environment of scandium in both solid and solution states. As ⁴⁵Sc is a quadrupolar nucleus (spin I = 7/2), its NMR signals are highly sensitive to the symmetry of the electric field gradient around the nucleus. nih.govhuji.ac.il

In the solid state, ⁴⁵Sc NMR provides valuable structural information, distinguishing between different coordination environments and polymorphs. The quadrupolar coupling constant (Cq), a measure of the interaction between the nuclear quadrupole moment and the electric field gradient, is a key parameter obtained from these spectra. nih.gov The magnitude of Cq correlates directly with the symmetry of the scandium coordination sphere; more symmetric environments lead to smaller Cq values. nih.gov

For example, solid-state ⁴⁵Sc NMR has been used to characterize various this compound hydrates:

In ScCl₃·6H₂O (trans-[ScCl₂(H₂O)₄]Cl·2H₂O), the relatively symmetric octahedral environment around the scandium results in a modest quadrupolar coupling constant. nih.gov

For ScCl₃·3H₂O , which has two distinct, octahedrally coordinated scandium sites, ⁴⁵Sc NMR measurements determined Cq values of 2.0 ± 0.1 MHz for one site and 3.81 ± 0.05 MHz for the other. researchgate.net

The hydroxo-bridged dimer, [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O , features a less symmetric, seven-coordinate scandium site. This lower symmetry is reflected in a much larger Cq value of 14.68 ± 0.05 MHz. researchgate.net

The THF adduct, ScCl₃(THF)₃ , has also been analyzed, showing a distinct set of NMR parameters corresponding to its specific coordination environment. nih.gov

CompoundScandium SiteQuadrupolar Coupling Constant (Cq) (MHz)
ScCl₃·3H₂OSc(1)2.0 ± 0.1
Sc(2)3.81 ± 0.05
[{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂OSc14.68 ± 0.05

In solution, ⁴⁵Sc NMR is used to study the speciation and interconversion of scandium complexes. researchgate.net The chemical shifts and linewidths of the ⁴⁵Sc resonance are indicative of the scandium ion's coordination sphere. huji.ac.il Due to the quadrupolar nature of ⁴⁵Sc, solution-state spectra often exhibit broad lines, with linewidths increasing as the symmetry of the scandium environment decreases. huji.ac.il

Studies on aqueous solutions of this compound have shown that the scandium ion exists as a hydrated species, and the formation of weak chloro complexes can be detected. researchgate.net Furthermore, ⁴⁵Sc NMR spectroscopy has been instrumental in monitoring the interconversion of various hydrated and hydroxo-bridged species in solution, providing insight into the complex equilibria that can exist. researchgate.net Each type of scandium compound generally exhibits a characteristic chemical shift range, allowing for the identification of different species present in a sample. huji.ac.il

Correlation of NMR Parameters with Coordination Environments

Solid-state ⁴⁵Sc Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of scandium atoms. Both the isotropic chemical shift (δiso) and the quadrupolar coupling constant (Cq) are highly sensitive to the coordination number and the symmetry of the scandium coordination sphere. For scandium compounds, it has been demonstrated that the ⁴⁵Sc isotropic chemical shift is primarily influenced by the coordination number, with a distinct difference of over 150 ppm observed between six-coordinated and eight-coordinated scandium environments. This sensitivity makes ⁴⁵Sc NMR particularly useful for characterizing the scandium coordination in various materials.

The quadrupolar coupling constant provides insight into the symmetry of the electric field gradient around the scandium nucleus. Cq values, which have been observed to range from 3.9 to 13.1 MHz in various scandium compounds, correlate directly with the symmetry of the scandium coordination environment. A more symmetric environment, such as an ideal octahedron, will generally result in a smaller Cq value, whereas distorted or lower-symmetry environments lead to larger Cq values.

In the context of this compound hydrates, these correlations are evident. For instance, in ScCl₃·3H₂O (SCTH), there are two distinct, octahedrally coordinated scandium sites. These sites yield quadrupolar coupling constants of 2.0 ± 0.1 MHz for Sc(1) and 3.81 ± 0.05 MHz for Sc(2). In contrast, the compound [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O (SCOH) features a single, less symmetric hepta-coordinated scandium site, which results in a significantly larger Cq of 14.68 ± 0.05 MHz. This demonstrates a clear relationship between the increase in coordination number, the decrease in local symmetry, and the magnitude of the quadrupolar coupling constant.

CompoundScandium SiteCoordination EnvironmentQuadrupolar Coupling Constant (Cq) [MHz]Isotropic Chemical Shift (δiso) [ppm]
ScCl₃·3H₂OSc(1)Octahedral2.0 ± 0.1Data not specified
ScCl₃·3H₂OSc(2)Octahedral3.81 ± 0.05Data not specified
[{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂OSingle SiteHepta-coordinate14.68 ± 0.05Data not specified
Sc(OAc)₃Single SiteDistorted Octahedron4.6-6.2

Vibrational Spectroscopy: Infrared and Raman Studies

Infrared Spectroscopic Investigations of this compound Systems

Vibrational spectroscopy, particularly in the far-infrared (IR) region, provides valuable information about the bonding and structure of metal-halide systems. The far-IR spectrum of anhydrous scandium(III) chloride has been reported and analyzed to understand its vibrational modes. Studies on scandium-water ion-molecule complexes have shown that O-H stretching frequencies are shifted to lower values compared to free water, an effect that is more pronounced for doubly charged ions. Further investigations using matrix isolation IR spectroscopy have been employed to study the reaction products of scandium oxides with chlorinated molecules, identifying various complex isomers and insertion products. In complexes with organic ligands, such as pyridine (B92270), far-IR spectroscopy has been used to characterize the coordination sphere, for example, identifying a cis(facial)-octahedral structure for the py₃ScCl₃ complex.

Raman Spectroscopic Probes of Scandium(III) Hydration and Chloro Complexation

Raman spectroscopy is a highly effective tool for studying the speciation of scandium(III) in aqueous solutions. In non-complexing media like perchlorate solutions, Sc(III) exists as a stable hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺. The Raman spectrum of this complex is characterized by a weak, polarized band assigned to the symmetric Sc-O stretching mode, ν₁(a₁g), located at approximately 442 cm⁻¹. The presence of this and other specific bands confirms a centrosymmetric Oₕ symmetry for the ScO₆ core.

In contrast, in this compound solutions, the chloride ions actively participate in the first coordination sphere, leading to the formation of various chloro-aqua complexes. This complexation is evident in the Raman spectra through the appearance of new bands and changes in the existing ones. A distinct, polarized band observed around 306 cm⁻¹ in ScCl₃ solutions is assigned to the Sc-Cl stretching vibration, confirming the formation of inner-sphere chloro complexes. The intensity of this band changes with the concentration of chloride, indicating an equilibrium between different chloro-aqua species. Ab initio calculations suggest this band is consistent with the formation of species such as dichlorotetraaquascandium(III). The formation of these chloro complexes distinguishes the behavior of scandium in chloride media from that in perchlorate or sulfate (B86663) solutions, where solvent-separated ion pairs or strong sulfato complexes are formed, respectively.

Vibrational ModeSymmetryRaman Wavenumber (cm⁻¹)Infrared Wavenumber (cm⁻¹)Assignment
ν₁a₁g442InactiveSc-O Symmetric Stretch
ν₂eg410InactiveScO₆ Bending
ν₃f₁uInactive460Sc-O Asymmetric Stretch
ν₅f₂g295InactiveScO₆ Bending

Electron Diffraction and Mass Spectrometric Analysis

Gas-phase electron diffraction (GED) combined with mass spectrometry (MS) provides definitive structural information for volatile compounds like this compound at high temperatures. These studies have established that in the vapor phase at 900 K (627 °C), this compound exists predominantly as a monomeric ScCl₃ species (approximately 92%), with a smaller fraction existing as the dimer, Sc₂Cl₆ (approximately 8%).

The electron diffraction data reveals that the monomeric ScCl₃ molecule has a planar trigonal structure with D₃ₕ symmetry. Least-squares refinement of the GED data yielded a Sc-Cl bond distance (rg) of 229.1(3) pm and a Cl-Sc-Cl bond angle of 119.8(5)°.

For the dimeric Sc₂Cl₆ species, the data is consistent with a D₂ₕ symmetry structure, featuring two bridging chloride atoms between the two scandium centers. In this structure, each scandium atom is four-coordinate. Density Functional Theory (DFT) calculations support this geometry, predicting terminal Sc-Cl bond lengths of 226.0 pm and longer bridging Sc-Cl bonds of 247.5 pm. The calculated internal angles for the dimer are a Clt-Sc-Clt angle of 114.9° and a Clb-Sc-Clb angle of 86.6°. The low concentration of the dimer in the gas phase prevented the precise determination of its structural parameters directly from the GED data alone.

SpeciesParameterExperimental/Calculated ValueMethod
ScCl₃ (Monomer)SymmetryD₃ₕ (planar)GED/DFT
ScCl₃ (Monomer)r(Sc-Cl)229.1(3) pmGED
ScCl₃ (Monomer)∠(Cl-Sc-Cl)119.8(5)°GED
Sc₂Cl₆ (Dimer)SymmetryD₂ₕ (bridged)DFT
Sc₂Cl₆ (Dimer)r(Sc-Cl) terminal226.0 pmDFT
Sc₂Cl₆ (Dimer)r(Sc-Cl) bridging247.5 pmDFT
Sc₂Cl₆ (Dimer)∠(Clt-Sc-Clt)114.9°DFT
Sc₂Cl₆ (Dimer)∠(Clb-Sc-Clb)86.6°DFT

Advanced Material Characterization Techniques for this compound Phases

X-ray Diffraction (XRD) Profiling of Crystalline Phases

X-ray diffraction (XRD) is the definitive method for determining the crystal structures of solid-state materials. Anhydrous this compound (ScCl₃) crystallizes in the trigonal R-3 space group, adopting the layered BiI₃-type structure. In this structure, the scandium(III) centers are octahedrally coordinated by six chloride ions. These ScCl₆ octahedra share edges to form two-dimensional layers.

This compound is hygroscopic and forms several stable hydrates, whose structures have also been elucidated by single-crystal XRD. One common hydrate is trans-[ScCl₂(H₂O)₄]Cl·2H₂O. In the cationic complex of this salt, the scandium ion is octahedrally coordinated by two chloride ions in a trans configuration and four water molecules in the equatorial plane.

Another characterized hydrate is ScCl₃·3H₂O, which features a molecular adduct structure, [ScCl₃(H₂O)₃], with a central six-coordinate scandium atom in a mer-octahedral geometry. Hydrolysis can lead to the formation of more complex, bridged species such as [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O, which has also been fully characterized by single-crystal XRD. Furthermore, X-ray scattering studies on concentrated aqueous ScCl₃ solutions have shown the formation of contact ion pairs with a defined Sc³⁺-Cl⁻ distance of 264 pm.

CompoundCrystal SystemSpace GroupKey Structural Feature
Anhydrous ScCl₃TrigonalR-3Layered BiI₃-type structure; Octahedral ScCl₆ units
trans-[ScCl₂(H₂O)₄]Cl·2H₂ONot specifiedNot specifiedOctahedral [ScCl₂(H₂O)₄]⁺ cation
ScCl₃·3H₂ONot specifiedNot specifiedmer-octahedral [ScCl₃(H₂O)₃] molecular adduct
[{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂ONot specifiedNot specifiedDinuclear, hydroxide-bridged cations

Electron Microscopy and Spectroscopic Elemental Mapping (SEM, EDS, EPMA)

Advanced microscopic and spectroscopic techniques are indispensable for the detailed characterization of this compound's microstructure and elemental composition. Methods such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDS), and Electron Probe Microanalysis (EPMA) provide critical insights into the morphology, elemental distribution, and quantitative composition of this compound and its related materials.

Scanning Electron Microscopy (SEM) is utilized to obtain high-resolution images of the surface topography of this compound samples. france-scientifique.fr This technique rasters a focused beam of electrons across the sample, and the resulting interactions generate signals that reveal details about the material's surface features, texture, and morphology at the micro- and nanoscale. france-scientifique.frjeolusa.com

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDS) adds a layer of elemental analysis. france-scientifique.frnanoscience.com As the electron beam from the SEM interacts with the sample, it excites atoms, causing them to emit characteristic X-rays. nanoscience.com The EDS detector collects these X-rays, generating a spectrum that identifies the elements present in the sample. ceriumlabs.com This combination allows for elemental mapping, which visually displays the distribution of scandium, chlorine, and any impurity elements across the imaged area. jeolusa.com The integration of SEM and EDS is a powerful tool for correlating the material's microstructure with its elemental composition. france-scientifique.fr

Electron Probe Microanalysis (EPMA) is a highly sensitive technique used for non-destructively determining the chemical composition of small volumes of solid materials. wikipedia.org Similar to SEM-EDS, EPMA uses a focused electron beam to generate characteristic X-rays. psu.edu However, EPMA is distinguished by its use of Wavelength-Dispersive X-ray Spectroscopy (WDS), which offers higher spectral resolution and lower detection limits compared to EDS. psu.edu This makes EPMA particularly well-suited for precise quantitative analysis and the detection of trace elements. psu.edu

Research on the preparation of high-purity anhydrous this compound has utilized EPMA to verify the composition of the final product. The micro area composition analysis confirms the elemental percentages of scandium and chlorine, providing a quantitative measure of the material's purity. researchgate.net

Table 1: EPMA Micro Area Composition of High-Purity Anhydrous this compound

Element Content (%)
Sc 29.74
Cl 70.26

This table was generated from data presented in a study on preparing high-purity anhydrous ScCl3 molten salt. researchgate.net

X-ray Absorption Spectroscopy for Electronic Structure Analysis

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific element within a material. rsc.orglibretexts.org It is particularly valuable for characterizing materials like this compound, where understanding the coordination environment and oxidation state of the scandium ion is crucial. XAS can be applied to crystalline, amorphous, and liquid samples, making it a versatile tool. rsc.orglibretexts.org The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rsc.org

The XANES region, which encompasses the spectral features near the absorption edge, provides information about the electronic structure, oxidation state, and coordination geometry of the absorbing atom. rsc.org For scandium compounds, the Sc K-edge and L-edge spectra are of particular interest. The K-edge spectrum corresponds to the excitation of a 1s core electron and reflects transitions to unoccupied p-states (1s → 4p), offering insights into the chemical bonding between scandium and its ligands. rsc.orgrsc.org The pre-edge features in the K-edge spectrum are due to dipole-forbidden 1s → 3d transitions, which can become weakly allowed if the scandium site lacks centrosymmetry, providing clues about the local geometry. researchgate.net The Sc L-edge spectra, resulting from the dipole-allowed 2p → 3d transitions, directly probe the unoccupied 3d states and are sensitive to the crystal field parameters at the scandium site. rsc.org In scandium(III) compounds like ScCl3, where the Sc³⁺ ion has a nominal 3d⁰ electron configuration, these spectra reveal changes primarily related to the chemical bonding between scandium and the ligand atoms. rsc.org

The EXAFS region, extending several hundred eV above the absorption edge, contains oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. rsc.org Analysis of the EXAFS signal can yield precise information about the local atomic structure, including interatomic distances, coordination numbers, and the identity of neighboring atoms for the first few coordination shells. rsc.org For this compound, EXAFS analysis at the Sc K-edge has been used to determine the parameters of the first coordination shell. In a study of various scandium compounds, the Sc-Cl bond length was determined from fitting the EXAFS data. rsc.org However, due to a less ordered or potentially amorphous structure in the ScCl3 sample studied, coordination shells beyond the first were not observed, unlike in more crystalline compounds like Sc2O3 and ScF3. rsc.org

Table 2: Structural Parameters for this compound from EXAFS Analysis

Parameter Value
Coordination Shell Sc-Cl
Coordination Number (N) 6 (fixed)
Interatomic Distance (R, Å) 2.51
Debye-Waller Factor (σ², Ų) 0.007

This table presents results from fitting the first coordination shell in the EXAFS data for a this compound sample. rsc.orgrsc.org

This detailed spectroscopic data is essential for understanding the fundamental properties of this compound and for quality control in its synthesis and application in advanced materials. rsc.orgrsc.org

Coordination Chemistry and Complexation Behavior of Scandium Chloride

Lewis Acidity and Electron Pair Acceptance Mechanisms

Scandium(III) chloride (ScCl₃) is a potent Lewis acid, a characteristic derived from the scandium ion's high charge density and the presence of vacant s, p, and d orbitals. scandium.orgwikipedia.org This allows it to act as an electron pair acceptor. The Lewis acidity of ScCl₃ is fundamental to its catalytic activity in various organic reactions. scandium.org When ScCl₃ interacts with a Lewis base (a molecule with a lone pair of electrons), it accepts the electron pair, forming a coordinate covalent bond. This process activates the substrate molecule, often making it more electrophilic and susceptible to nucleophilic attack, thereby lowering the activation energy of the reaction. scandium.org Compounds of scandium, such as scandium triflate, are also noted for their use as Lewis acids in organic synthesis, where they activate organic molecules to participate in selective chemical reactions. rsc.org

The mechanism of electron pair acceptance involves the interaction of the ligand's donor atom with the scandium(III) center. The large ionic radius of Sc³⁺ (88 pm) compared to other trivalent ions like Al³⁺ (67 pm) allows for higher coordination numbers, typically ranging from 6 to 9, and sometimes up to 12. wikipedia.org This ability to accommodate multiple ligands facilitates its role as a versatile Lewis acid catalyst.

Aquo Complex Formation and Hydration Sphere Dynamics

In aqueous solutions, scandium chloride is highly soluble and deliquescent, readily forming aquo complexes by absorbing water. wikipedia.org The structure and dynamics of the hydration sphere around the scandium(III) ion have been the subject of extensive research. The hydrated scandium(III) ion is easily hydrolyzed, particularly in less acidic solutions, to form species like the dimeric complex [(H₂O)₅Sc(OH)₂Sc(H₂O)₅]⁴⁺. mdpi.comnih.gov

The coordination number of the hydrated scandium ion can vary. While the hexaaquascandium(III) ion, [Sc(H₂O)₆]³⁺, is a known entity, studies suggest that higher coordination numbers are common in aqueous solutions. nih.govdocbrown.info X-ray absorption fine structure (XAFS) and large-angle X-ray scattering (LAXS) studies indicate that the hydrated scandium(III) ion in a strongly acidic aqueous solution is eight-coordinated, adopting a distorted bicapped trigonal prismatic geometry. nih.govresearchgate.net This structure features six water molecules in a trigonal prism at a mean Sc-O distance of 2.17 Å and two capping water molecules at longer distances (approximately 2.32 Å and 2.5 Å). nih.govresearchgate.net A well-defined second hydration sphere containing about 12 water molecules exists at a mean distance of 4.27 Å. nih.govresearchgate.net

Quantum mechanical/molecular dynamical (QM/MM) simulations have proposed a seven-coordinate monocapped trigonal prismatic structure, with six prism water molecules at a mean Sc-O distance of 2.14 Å and one capping water at about 2.26 Å. researchgate.netrsc.org The dynamics of this hydration sphere are also complex, with a mean residence time of 7.3 ps for water molecules in the second hydration shell. rsc.org

Hydrated Scandium Ion Property Value/Description Source(s)
Common Hydrated Species[Sc(H₂O)₆]³⁺, [Sc(H₂O)₈]³⁺ nih.govdocbrown.info
Coordination Geometry (in solution)Distorted bicapped trigonal prism (8-coordinate) nih.govresearchgate.net
Sc-O Bond Distance (Prism Waters)2.17(1) Å nih.gov
Sc-O Bond Distance (Capping Waters)~2.32 Å and ~2.5 Å nih.govresearchgate.net
Second Hydration Sphere~12 water molecules at 4.27(3) Å nih.gov
Dimeric Hydrolysis Product[Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ nih.gov

Adduct Formation with Oxygen-Donor Ligands

This compound forms stable adducts with a wide variety of neutral oxygen-donor ligands. researchgate.net A classic example is the reaction with the less basic ligand tetrahydrofuran (B95107) (THF), which yields the white, crystalline adduct ScCl₃(THF)₃. wikipedia.org This THF-soluble complex is a common starting material for the synthesis of organoscandium compounds. wikipedia.org

Dehydration of this compound hexahydrate in the presence of various oxygen-donor solvents leads to the formation of numerous coordination compounds. These include complexes with:

Ethers: Besides THF, adducts with dimethoxyethane (DME) like [ScCl₃(κ²-DME)(H₂O)] have been characterized. researchgate.net

Phosphine Oxides: Triphenylphosphine oxide (O=PPh₃) forms the complex [ScCl₂(O=PPh₃)₄][Cl]. researchgate.net

Sulfoxides: Diphenylsulfoxide (O=SPh₂) yields [ScCl₃(O=SPh₂)₃]. researchgate.net

Amides: Dimethylformamide (O=C(H)N(Me)₂) and diphenylformamide (O=C(H)N(Ph)₂) form [ScCl₃(O=C(H)N(Me)₂)₃] and [ScCl₃(O=C(H)N(Ph)₂)₃], respectively. researchgate.net

Urea (B33335): With urea (O=C(NH₂)₂), the complex [Sc(O=C(NH₂)₂)₆]³⁺[Cl]₃ is formed. researchgate.net

These reactions demonstrate the preference of the hard Sc(III) ion for hard oxygen donor atoms. The stoichiometry and coordination number of the resulting complexes are influenced by the steric bulk of the ligands. researchgate.netresearchgate.net For instance, while many ligands yield six-coordinate scandium, the use of bulkier ligands can enforce this coordination number. researchgate.net

Synthesis and Characterization of this compound Complexes with Nitrogen-Donor Ligands

This compound also readily forms complexes with nitrogen-donor ligands. The reactions of ScCl₃ with bidentate ligands like 2,2′-bipyridyl (bipy) and 1,10-phenanthroline (B135089) (phen) have been investigated, yielding hexacoordinated complexes formulated as [ScL₂Cl₂]Cl. rsc.org For these species, the chloride complexes typically possess a cis molecular symmetry. rsc.org

With the monodentate ligand pyridine (B92270) (py), several complexes can be formed. Research has characterized 1:3 and 1:4 stoichiometry complexes, such as py₃ScCl₃ and [py₃ScCl₃]py. rsc.org The py₃ScCl₃ complex is described as a cis(facial)-octahedral complex. rsc.org The synthesis of [Sc(μ-OH)(Cl)₂(py)₂]₂ has also been reported, where the formation of the hydroxide (B78521) bridge is attributed to higher reaction temperatures. researchgate.net

More sterically demanding ligands, such as aminopyridinates, have been used to synthesize mononuclear scandium dichloride complexes like [Ap*ScCl₂(thf)₂]. mdpi.com In this pseudo-octahedral complex, the two chloro ligands occupy axial positions, while the equatorial plane is coordinated by two THF molecules and the two nitrogen atoms of the aminopyridinato ligand. mdpi.com

These complexes are typically characterized using a combination of techniques including single-crystal X-ray diffraction, NMR spectroscopy (¹H, ¹³C, and ⁴⁵Sc), infrared spectroscopy, and elemental analysis. rsc.orgrsc.orgmdpi.com

Bridging Ligand Chemistry and Oligomeric/Polymeric Structures

This compound exhibits a propensity for forming structures with bridging ligands, leading to oligomeric or polymeric assemblies. In the solid state, anhydrous ScCl₃ crystallizes in a layered BiI₃ motif, featuring octahedral scandium centers linked by bridging chloride ions. wikipedia.org Even in the vapor phase at 900 K, while monomeric ScCl₃ is the predominant species, a dimeric form, Sc₂Cl₆, accounts for about 8% of the vapor. wikipedia.org This dimer features two bridging chloride atoms, with each scandium atom being 4-coordinate. wikipedia.org

Chloride ions frequently act as bridging ligands in more complex coordination compounds. The reaction of ScCl₃ with two equivalents of sodium cyclopentadienide (B1229720) (NaCp) produces the chloride-bridged dimer [Cp₂Sc(μ-Cl)]₂. wikipedia.org Similarly, reactions with certain lithiated diamido-donor ligands can yield dinuclear, chloride-bridged compounds, such as [Sc₂(N₂NMe)₂(μ-Cl)₂]. rsc.org

Hydroxide ions are also effective bridging ligands, as seen in the formation of dimeric species like [Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺ from the hydrolysis of hydrated scandium ions. nih.gov Furthermore, more complex bridged structures, such as a LiCl-ligated scandacyclopentadiene, have been synthesized via reactions with 1,4-dilithio-1,3-butadienes, resulting in a dimeric ate complex with μ₂-chloride bridges. pku.edu.cn

Structure Type Example Bridging Ligand(s) Source(s)
Polymeric SolidAnhydrous ScCl₃Cl⁻ wikipedia.org
Gas-Phase DimerSc₂Cl₆Cl⁻ wikipedia.org
Organometallic Dimer[Cp₂Sc(μ-Cl)]₂Cl⁻ wikipedia.org
Amido-Ligand Dimer[Sc₂(N₂NMe)₂(μ-Cl)₂]Cl⁻ rsc.org
Hydroxo-Bridged Dimer[Sc₂(μ-OH)₂(H₂O)₁₀]⁴⁺OH⁻ nih.gov
Ate Complex Dimer[Li(THF)][Sc₂(μ-Cl)₂(C₄Ph₂TMS₂)₂]Cl⁻ pku.edu.cn

Host-Guest Chemistry and Supramolecular Assemblies Involving this compound

The strong Lewis acidity of the scandium(III) ion makes it an excellent guest for macrocyclic hosts like crown ethers and cryptands. Halide abstraction reactions from ScCl₃ using SbCl₅ in the presence of crown ethers have yielded a series of anhydrous cationic Sc(III)-crown compounds. capes.gov.br Examples include [ScCl₂(crown)][SbCl₆], where the crown ether can be 18-crown-6 (B118740), benzo-15-crown-5, or 15-crown-5. capes.gov.br

The crystal structure of [ScCl₂(benzo-15-crown-5)][SbCl₆] reveals a "threaded" structure where the scandium atom is coordinated by all five oxygen atoms of the crown ether ligand, which are coplanar. capes.gov.br The two chloride ions are bonded to the scandium atom on opposite sides of this plane, resulting in a seven-coordinate, pentagonal bipyramidal geometry. capes.gov.br

Larger crown ethers can encapsulate the scandium ion in different ways. With dibenzo-30-crown-10, the complex [ScCl₂(dibenzo-30-crown-10)(H₂O)₂]⁺ was isolated. rsc.org In this cation, the Sc(III) ion is seven-coordinate, bonding to three oxygens from the crown ether, two chlorine atoms, and two water molecules in a distorted pentagonal-bipyramidal geometry. rsc.org The coordinated water molecules are involved in a complex network of intracavity hydrogen bonding with the uncoordinated ether oxygen atoms. rsc.org The complex ScCl₃(H₂O)₃·18-crown-6 has also been isolated, where the structure consists of octahedral ScCl₃(H₂O)₃ complexes linked to the crown ether molecules via hydrogen bonds. researchgate.net

Interconversion Studies of this compound Hydrates and Hydroxide Species

The dissolution of scandium metal in concentrated hydrochloric acid can generate a variety of hydrated products depending on the reaction conditions. researchgate.net For instance, if the reaction is cooled, [Sc(H₂O)₆]Cl₃ and trans-[ScCl₂(H₂O)₄]Cl·H₂O can be isolated. wikipedia.orgresearchgate.net However, if the reaction temperature is not controlled, the hydroxo-bridged dimer [Sc(μ-OH)(H₂O)₅]₂⁴⁺ can be produced. researchgate.net Heating the initial hydrated complexes can also lead to interconversion, such as the formation of [ScCl₂(H₂O)₄][ScCl₄(H₂O)₂]. researchgate.net

The hydrolysis of this compound is a critical process. Experimental studies on the solubility of Sc₂O₃ in hydrothermal fluids have shown that scandium forms stable hydroxide complexes, primarily Sc(OH)²⁺ and Sc(OH)₃⁰, especially at elevated temperatures and higher pH. geoscienceworld.orgresearchgate.net Contrary to what is observed for other rare earth elements, these studies indicate that chloride complexation plays a negligible role in the hydrothermal transport of scandium. geoscienceworld.orgresearchgate.net Instead, scandium hydroxide complexes are the dominant species in such environments. geoscienceworld.org The interconversion between various hydrates and the formation of hydroxide species can be monitored and studied using techniques like ⁴⁵Sc NMR spectroscopy. researchgate.net The formation of scandium oxychloride (ScOCl) can also occur from the hydrolysis of this compound, particularly during attempts to prepare the anhydrous salt from its hydrate (B1144303). mdpi.comsdstate.edu

Catalytic Applications and Mechanistic Insights of Scandium Chloride in Organic Transformations

Scandium Chloride as a Lewis Acid Catalyst in Carbon-Carbon Bond Forming Reactions

This compound and its derivatives, like scandium triflate (Sc(OTf)₃), are effective catalysts for a range of carbon-carbon bond-forming reactions. google.comlookchem.com The catalytic activity of scandium(III) compounds stems from their ability to activate substrates, making them more susceptible to nucleophilic attack. scandium.org

Friedel-Crafts Type Reactions

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. aakash.ac.innih.gov this compound and its triflate counterpart have demonstrated significant catalytic activity in both Friedel-Crafts alkylation and acylation reactions. scandium.orglookchem.com

In these reactions, the scandium-based catalyst acts as a Lewis acid, activating the alkyl or acyl halide. aakash.ac.inmasterorganicchemistry.com This activation facilitates the generation of an electrophilic carbocation or a similar reactive species. masterorganicchemistry.com The aromatic ring then attacks this electrophile, leading to the formation of a new carbon-carbon bond and a cyclohexadienyl cation intermediate. aakash.ac.in Subsequent deprotonation restores the aromaticity of the ring, yielding the final alkylated or acylated product. aakash.ac.inmasterorganicchemistry.com The use of scandium catalysts can be advantageous as they are often required in only catalytic amounts, unlike traditional Lewis acids like aluminum chloride which may be needed in stoichiometric quantities, especially in acylation reactions. lookchem.comijpcbs.com

A notable application is the scandium-catalyzed Friedel-Crafts alkenylation of 5-(arylamino)pent-3-yn-2-ones, which leads to the synthesis of highly substituted indole (B1671886) derivatives. nih.gov

Table 1: Examples of Scandium-Catalyzed Friedel-Crafts Reactions

Aromatic SubstrateElectrophileScandium CatalystProduct TypeReference
AnisoleAcetic AnhydrideScandium tris(perfluorobutanesulfonyl)methideAromatic Ketone lookchem.com
IsatinsIndolesChiral heterogeneous Sc catalystOptically active 3,3-disubstituted oxindoles nih.gov
5-(arylamino)pent-3-yn-2-ones(intramolecular)Sc(OTf)₃Highly substituted indoles nih.gov

Michael Addition Reactions

This compound is a highly effective catalyst for Michael addition reactions, a crucial method for forming carbon-carbon bonds. scandium.org In these reactions, a nucleophile adds to an α,β-unsaturated carbonyl compound. mdpi.com this compound catalyzes this process by coordinating to the carbonyl group of the enone, which increases its electrophilicity and facilitates the nucleophilic attack. acs.org

The proposed mechanism for the scandium-catalyzed Michael reaction involves the formation of a scandium complex where both the 1,3-dicarbonyl compound (nucleophile) and the enone (acceptor) are coordinated to the scandium center. acs.org This coordination facilitates the subsequent carbon-carbon bond formation, leading to a scandium-alcoholate intermediate. Protolysis of this intermediate then yields the Michael adduct and regenerates the scandium catalyst. acs.org

Scandium-exchanged montmorillonite (B579905) (Sc³⁺-mont) has been developed as a robust and reusable heterogeneous catalyst for the Michael reaction of 1,3-dicarbonyls with enones, showing high catalytic activity under aqueous and solvent-free conditions. acs.org Furthermore, chiral N,N'-dioxide-scandium(III) complexes have been successfully employed in the asymmetric Michael addition of indoles to enones, achieving excellent yields and high enantioselectivities. mdpi.com

Table 2: Scandium-Catalyzed Michael Addition Reactions

NucleophileAcceptorScandium CatalystConditionsYieldReference
1,3-Dicarbonyl compoundsEnonesSc³⁺-montAqueous or solvent-freeHigh acs.org
Indoles2-Cinnamoylpyridine 1-oxidesEnlarged salen-like ligand-Sc(III) complexNot specifiedUp to 99% mdpi.com
3-Substituted oxindolesAlkynyl carbonyl compoundsChiral N,N'-dioxide-Sc(III) complexMildExcellent researchgate.net

Aldol-Type Condensations

This compound and its derivatives are valuable catalysts for aldol-type condensation reactions, which are fundamental for creating carbon-carbon bonds and constructing complex molecules. scandium.org These reactions typically involve the reaction of an enolate with a carbonyl compound.

In the Mukaiyama aldol (B89426) reaction, a silyl (B83357) enol ether reacts with an aldehyde or ketone in the presence of a Lewis acid. rsc.org Scandium triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for this transformation, even in aqueous media. researchgate.netmidnaporecollege.ac.in The scandium catalyst activates the carbonyl compound, making it more susceptible to attack by the silyl enol ether. rsc.org This approach often leads to high yields and can exhibit high syn stereoselectivity. midnaporecollege.ac.in

Chiral scandium complexes have also been developed for asymmetric aldol condensations. For instance, complexes of scandium triflate with chiral aziridine-containing vicinal iminophenol tridentate ligands (salazins) have shown excellent reactivity and enantioselectivity in the reaction of electron-deficient aromatic aldehydes with ketones. mdpi.com

Table 3: Scandium-Catalyzed Aldol-Type Reactions

Enolate SourceCarbonyl CompoundScandium CatalystReaction TypeKey FeatureReference
Silyl enol ethersAldehydesSc(OTf)₃Mukaiyama aldolCan be performed in aqueous media researchgate.netmidnaporecollege.ac.in
Acetone/CycloalkanonesAromatic aldehydesY(OTf)₃/Sc(OTf)₃ with salazin ligandsAsymmetric aldolHigh enantioselectivity mdpi.com
Silyl enol etherAldehydeSc(OTf)₃Mukaiyama aldolSynthesis of β-hydroxyketone rsc.org

Prins Cyclization Processes

The Prins cyclization is a valuable reaction for the synthesis of tetrahydropyrans and other cyclic ethers, involving the acid-catalyzed reaction of a homoallylic alcohol with a carbonyl compound. researchgate.net Scandium triflate (Sc(OTf)₃) is a commonly used Lewis acid catalyst for this transformation. researchgate.net

The reaction can proceed through a tandem aza-Prins/Friedel-Crafts cyclization cascade. For example, N-tosyl homoallylic amines react with aldehydes and arenes in the presence of catalytic amounts of scandium(III) triflate to synthesize 4-arylpiperidines. core.ac.uk In some cases, a mixture of Sc(OTf)₃ and a Brønsted acid like TsOH can lead to higher conversions and enhanced reaction rates. acs.org The mechanism involves the activation of the aldehyde by the scandium catalyst, followed by nucleophilic attack by the alkene of the homoallylic alcohol or amine, leading to a carbocationic intermediate that is then trapped intramolecularly to form the heterocyclic ring. core.ac.ukthieme-connect.de

Asymmetric Catalysis for Chiral Product Synthesis

Scandium(III) complexes incorporating chiral ligands have proven to be highly effective catalysts for a wide range of asymmetric transformations, enabling the synthesis of chiral molecules with high enantioselectivity. researchgate.net These reactions are crucial in the pharmaceutical and fine chemical industries. scandium.org

Chiral scandium catalysts, often generated in situ from this compound or scandium triflate and a chiral ligand such as N,N'-dioxides or Pybox ligands, have been successfully applied in:

Asymmetric Friedel-Crafts reactions: Chiral heterogeneous scandium catalysts have been developed for continuous-flow enantioselective Friedel-Crafts reactions of isatins with indoles. nih.gov

Asymmetric Michael additions: Chiral N,N'-dioxide-scandium(III) complexes catalyze the conjugate addition of various nucleophiles to α,β-unsaturated compounds with high yields and enantioselectivities. mdpi.comresearchgate.net

Asymmetric aldol reactions: The use of chiral scandium complexes allows for the enantioselective synthesis of β-hydroxy carbonyl compounds. mdpi.com

Asymmetric cycloadditions: Chiral scandium complexes have been used to catalyze formal [3+2] cycloadditions, yielding chiral cyclopentene-spirooxindoles and 1-pyrazolines with high diastereo- and enantioselectivities. mdpi.com

The effectiveness of these chiral scandium catalysts is attributed to the formation of a well-defined chiral environment around the metal center, which directs the stereochemical outcome of the reaction. researchgate.net

Catalysis in Heterocyclic Synthesis

This compound and its derivatives are versatile catalysts for the synthesis of a variety of heterocyclic compounds. mdpi.com Their catalytic activity extends beyond the carbon-carbon bond-forming reactions that lead to cyclic structures.

For instance, scandium(III) triflate catalyzes the Friedel-Crafts alkenylation of 5-(arylamino)pent-3-yn-2-ones, which subsequently cyclize to form highly substituted indoles. nih.gov In another example, a chiral scandium complex catalyzes a domino ring-opening/cyclization/retro-Mannich reaction of cyclopropyl (B3062369) ketones with aryl 1,2-diamines to produce chiral benzimidazole (B57391) derivatives in high yields and enantioselectivities. mdpi.com

This compound has also been shown to be a mild and highly chemoselective catalyst for the thioacetalization of aldehydes, providing a method for the synthesis of 1,3-dithiolanes and 1,3-dithianes. thieme-connect.com This reaction is useful for protecting aldehyde functionalities in the presence of ketones. thieme-connect.com

Furthermore, scandium-catalyzed domino reactions, such as the imine formation/intramolecular amination of aldehydes with 2-aminobenzenesulfonamide, lead to the synthesis of biologically interesting chiral 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides. mdpi.com The aza-Prins cyclization, catalyzed by scandium triflate, is another powerful tool for constructing nitrogen-containing heterocycles like 4-arylpiperidines. core.ac.uk

Polymerization Reactions Mediated by this compound Catalysts

This compound (ScCl3) and its derivatives have garnered interest as catalysts in polymerization reactions. chemimpex.comwikipedia.org Organoscandium compounds, often synthesized from ScCl3, are particularly noted for their potential in catalysis, especially polymerization. wikipedia.org

A common precursor for these catalytic applications is the tetrahydrofuran (B95107) (THF) complex of this compound, ScCl3(THF)3. wikipedia.orgwikipedia.org This THF-soluble complex serves as a starting material for the synthesis of various organoscandium compounds. wikipedia.orgwikipedia.org For instance, the reaction of ScCl3 with two equivalents of sodium cyclopentadienide (B1229720) (NaCp) yields a chloride-bridged dimer, [Cp2Sc(μ-Cl)]2. wikipedia.org The use of bulkier cyclopentadienide ligands can lead to monoscandium derivatives like (C5Me5)2ScCl, whose corresponding alkyls are active in the polymerization of alkenes. wikipedia.org

In the context of ring-opening polymerization (ROP) of lactide, this compound complexes have been utilized as initiators. For example, complexes such as SB(iPrN,I*)Sc(Cl)(THF) have been tested for the polymerization of L-lactide in the presence of a co-initiator like benzyl (B1604629) alcohol. rsc.org The proposed mechanism involves an in situ reaction where the benzyl alcohol reacts with the chloride ligand to form a scandium benzyloxide species, which then initiates the polymerization through a coordination-insertion mechanism. rsc.org The rate of polymerization has been observed to be dependent on the specific scandium complex used. rsc.org

The catalytic activity of scandium complexes is also influenced by the ligands attached to the scandium center. For instance, scandium dialkyl complexes with PPP donor ligands have demonstrated very high turnover frequencies in the polymerization of ε-caprolactone. uleth.ca

Catalysis in Green Solvents and Aqueous Media

This compound's utility extends to catalysis in environmentally benign solvents, particularly water. As a Lewis acid, ScCl3 can function in aqueous solutions by forming aquo complexes. wikipedia.org This stability in water allows for its use in various aqueous-based catalytic systems.

One significant area of application is in Lewis acid-surfactant combined (LASC) catalysis, where scandium salts are combined with surfactants. acs.orgresearchgate.net These systems can form stable dispersions in water, creating microreactors where organic reactions can proceed efficiently. researchgate.net The catalytic activity of LASC systems in water has been found to be higher than in organic solvents for certain reactions, such as Michael additions. researchgate.net

Scandium(III) triflate (Sc(OTf)3), a derivative of scandium, is a notable water-stable Lewis acid catalyst. researchgate.net It has been effectively used in various carbon-carbon bond-forming reactions in aqueous media, sometimes in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS). semanticscholar.org The use of such catalytic systems aligns with the principles of green chemistry by replacing hazardous organic solvents with water. mdpi.comresearchgate.net

Mechanistic Investigations of this compound Catalyzed Reactions

Understanding the mechanism of this compound-catalyzed reactions is crucial for optimizing catalytic performance. Scandium(III) compounds, including ScCl3, primarily act as Lewis acids. wikipedia.orgwikipedia.org The large ionic radius and vacant orbitals of the Sc3+ ion allow it to accept electron pairs, thus activating substrates. wikipedia.org

In polymerization reactions initiated by this compound complexes, a common mechanistic pathway is the coordination-insertion mechanism. rsc.org For the ring-opening polymerization of lactide, it is hypothesized that an alkoxide initiator, formed in situ from the reaction of an alcohol with the this compound complex, coordinates to the lactide monomer. This is followed by the insertion of the monomer into the scandium-alkoxide bond, propagating the polymer chain. rsc.org

For reactions in aqueous media, the formation of stable aquo complexes, such as trans-[ScCl2(H2O)4]+, is a key feature. wikipedia.org In the case of LASC systems, the catalyst, which is composed of a scandium cation and a surfactant anion, forms micelles or emulsions in water. These structures are thought to encapsulate the organic substrates, creating a localized non-polar environment where the reaction can occur, shielded from the bulk aqueous phase. This explains the enhanced reactivity observed in water for some LASC-catalyzed reactions. researchgate.net

Mechanistic studies of scandium-catalyzed hydrogenation of alkenes using phosphinophosphinidene complexes have revealed a 1,2-addition/elimination pathway, which is distinct from the more traditional σ-bond metathesis mechanism often seen with rare-earth metal catalysts. chinesechemsoc.org Isotopic labeling experiments and DFT calculations have supported this alternative mechanism. chinesechemsoc.org Furthermore, investigations into scandium-catalyzed asymmetric annulation reactions have highlighted the complex interplay between different catalyst species in solution and as precipitates, with ligand acceleration playing a key role in enhancing reaction rates. nsf.gov

Lewis Acid-Surfactant Combined Catalysts (LASC) Derived from this compound

Lewis Acid-Surfactant Combined (LASC) catalysts represent an innovative approach to conducting Lewis acid-catalyzed reactions in aqueous media. researchgate.net These catalysts are typically formed by combining a water-stable Lewis acidic metal cation, such as scandium(III), with an anionic surfactant, like sodium dodecyl sulfate (SDS). acs.orgresearchgate.net this compound can be converted to its dodecyl sulfate salt, which has been investigated as a LASC. wikipedia.orgchemeurope.com

LASCs, such as scandium tris(dodecyl sulfate) (STDS), have been successfully employed in various carbon-carbon bond-forming reactions, including aldol, allylation, and Mannich-type reactions, directly in water without the need for organic solvents. acs.orgresearchgate.net The effectiveness of these catalysts in water is often superior to their performance in organic solvents. researchgate.net

The proposed mechanism of action for LASCs involves the formation of micelles or other aggregates in water. These aggregates create a hydrophobic environment that can solubilize organic reactants, bringing them into close proximity with the Lewis acidic scandium centers. This localized environment facilitates the reaction, leading to high yields. It has been noted that these stable dispersion systems are a key feature of LASC catalysis in water. researchgate.net

Catalytic Activity in Biomass Conversion Processes

This compound has demonstrated notable catalytic activity in the conversion of biomass into valuable platform chemicals. A significant application is the dehydration of carbohydrates, such as fructose (B13574) and glucose, to produce 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov

In one study, ScCl3 was used as a catalyst in an ionic liquid, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl), under microwave irradiation. nih.gov This system achieved a high yield of HMF (73.4%) in a very short reaction time (2 minutes). nih.gov The use of microwave heating was found to be more efficient than conventional oil-bath heating, significantly reducing reaction times and improving yields. nih.gov The catalytic system could also be reused multiple times without a significant loss of activity, highlighting its potential for sustainable chemical production from biomass. nih.gov

Advanced Materials Science and Engineering Applications of Scandium Chloride

Precursors for High-Performance Alloys and Composites

Scandium chloride is a key starting material for producing metallic scandium and its alloys, which are prized for their lightweight and high-strength characteristics.

Scandium-Aluminum Alloy Fabrication

The primary application by weight of scandium is in scandium-aluminum (Al-Sc) alloys, which are utilized in niche aerospace components and sporting goods. samaterials.comchemimpex.com The addition of scandium to aluminum significantly enhances its strength, reduces weight, and improves resistance to recrystallization. chemimpex.commdpi.com this compound is a crucial precursor for creating these high-performance alloys. chemimpex.comchemimpex.com The production of Al-Sc alloys often involves the reduction of this compound. mdpi.com The resulting alloys exhibit superior mechanical properties due to the formation of nano-sized Al₃Sc crystallites, which are fine and homogeneously distributed. mdpi.com

Advanced Metallic Material Synthesis

Beyond aluminum alloys, this compound is instrumental in the synthesis of other advanced metallic materials. scandium.org It is used to create high-melting-point alloys. mdpi.com The synthesis often involves the electrolysis of a molten salt mixture containing this compound. wikipedia.org For instance, metallic scandium was first prepared through the electrolysis of a eutectic melt of this compound and other salts at high temperatures. wikipedia.orgnih.gov This process underscores the importance of this compound as a foundational material for producing pure scandium, which is then used in various advanced metallic systems.

Application in Optical Materials and Devices

This compound finds significant use in the fabrication of various optical materials and devices. samaterials.commat-mall.com It is utilized in optical coatings, which can enhance the performance of lenses and mirrors in high-precision applications such as lasers and telescopes. chemimpex.com The compound is also a component in some halide lamps, optical fibers, and lasers. wikipedia.orgsamaterials.comattelements.comstanfordmaterials.com For example, scandium iodide (ScI₃), derived from scandium compounds, is added to mercury vapor lamps to produce a light source that closely mimics natural sunlight. nih.gov

Electronic Ceramics and Solid Oxide Fuel Cell (SOFC) Technology

This compound is a precursor for producing scandium oxide (Sc₂O₃), a vital component in electronic ceramics. samaterials.comstanfordmaterials.comwikipedia.org These ceramics are used in various high-temperature applications due to their resistance to heat and thermal shock. wikipedia.org

A significant application of scandia-stabilized zirconia (ScSZ) is in Solid Oxide Fuel Cells (SOFCs). mdpi.com Scandia, derived from precursors like this compound, is used to stabilize the zirconia, resulting in an electrolyte with exceptionally high ionic conductivity. mdpi.comamericanelements.com This high conductivity allows SOFCs to operate at lower temperatures while maintaining high efficiency. mdpi.com Scandia-stabilized zirconia exhibits ionic conductivity that is 3-4 times higher than that of yttria-stabilized zirconia (YSZ). fuelcellmaterials.com The demand for scandium in SOFC technology has been increasing, highlighting its importance in clean energy solutions. scrreen.eu

Material PropertyScandia-Stabilized Zirconia (ScSZ)Yttria-Stabilized Zirconia (YSZ)
Ionic Conductivity 3-4 times higher than YSZ fuelcellmaterials.comBaseline
Mechanical Strength Approximately twice that of YSZ fuelcellmaterials.comBaseline
Operating Temperature Lower than YSZ for high efficiency mdpi.comHigher operating temperatures required wikipedia.org

Thin Film Deposition and Nanomaterial Synthesis

This compound is a versatile precursor for the synthesis of thin films and nanomaterials through various deposition techniques. stanfordmaterials.com

Chemical Vapor Deposition (CVD) Applications

While direct use of this compound in hydride vapor-phase epitaxy (HVPE) for nitride formation is challenging due to the lack of chemical reaction, it serves as a starting point for creating other scandium-containing precursors suitable for techniques like metalorganic chemical vapor deposition (MOCVD). researchgate.net Scandium oxide thin films, for which this compound can be a precursor, are used in semiconductor and optical applications. attelements.com These films can be deposited via methods like chemical vapor deposition (CVD) and physical vapor deposition (PVD). attelements.com

Furthermore, this compound is a precursor for synthesizing scandium oxide nanoparticles. researchgate.net A sol-gel route using this compound can produce ScOOH nanoparticles, which can then be converted to Sc₂O₃ nanoparticles. researchgate.net The size of these nanoparticles can be controlled by adjusting reaction parameters like pH and reflux time. researchgate.net These nanomaterials are valuable for creating transparent ceramics and other advanced applications. researchgate.net

Physical Vapor Deposition (PVD) Techniques

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods used to produce thin films and coatings. While this compound (ScCl₃) itself is not typically used directly as a source material in common PVD processes like sputtering or thermal evaporation, it serves as a critical precursor for creating scandium-containing materials that are.

PVD techniques often utilize materials like pure scandium metal or scandium oxide (Sc₂O₃) as sputtering targets. heegermaterials.com These targets are bombarded with high-energy ions in a vacuum, which dislodges atoms from the target that then deposit onto a substrate, forming a thin film. mdpi.com Scandium oxide, for which this compound can be a starting material in its synthesis, is frequently used for optical coatings, electronic ceramics, and in displays due to its high melting point, thermal stability, and favorable refractive index. attelements.comgoogle.com

A significant advancement in a related technology, Plasma-Enhanced Atomic Layer Deposition (PEALD), highlights the evolving role of chloride-containing scandium compounds. Researchers have successfully deposited high-quality scandium nitride (ScN) films using a novel organometallic precursor, bis(ethylcyclopentadienyl)scandium-chloride ([ClSc(EtCp)₂]). lesker.comsemi.org This process allows for the conformal coating of complex, high-aspect-ratio structures at relatively low temperatures, which is crucial for applications in 3D embedded memory and piezoelectric microelectromechanical systems (piezoMEMS). lesker.comsemi.org The resulting ScN films show excellent crystalline quality and electrical properties, making them suitable for thermoelectric devices. semi.org

The table below summarizes the primary PVD-related materials derived from or related to this compound and their applications.

MaterialDeposition TechniquePrecursor/Source RelationshipKey Applications
Scandium Oxide (Sc₂O₃)Sputtering, EvaporationSynthesized from scandium compounds like ScCl₃Optical coatings, electronic ceramics, displays attelements.comgoogle.com
Scandium Metal (Sc)SputteringProduced via electrolysis of molten ScCl₃ wikipedia.orgSemiconductor applications, alloy films heegermaterials.com
Scandium Nitride (ScN)PEALDUses [ClSc(EtCp)₂] precursorThermoelectric devices, epitaxial GaN growth lesker.comsemi.org

Nanostructured Scandium Materials

This compound is a pivotal precursor in the synthesis of various nanostructured scandium materials, which exhibit unique properties due to their high surface-area-to-volume ratio. These nanomaterials are integral to developing advanced functional materials.

One prominent application is the synthesis of scandium oxide (Sc₂O₃) nanoparticles. A common method is the sol-gel route, where this compound hexahydrate (ScCl₃·6H₂O) is used as the starting precursor. easychem.org In this process, ScOOH nanoparticles are first prepared in a solution. The size and shape of these intermediate nanoparticles can be controlled by adjusting parameters such as pH and reflux time. easychem.org Subsequent drying and calcination of the ScOOH sol yield highly pure Sc₂O₃ nanopowders. easychem.org The final particle size of the scandium oxide is strongly related to the preparation conditions of the initial sol, allowing for the creation of tailored powders suitable for applications like transparent ceramics. easychem.org

Another innovative approach is the gas-solution interface technique (GSIT) for synthesizing scandium fluoride (B91410) (ScF₃) single-crystalline rods and urchin-like structures. This method involves the reaction between an aqueous solution of this compound and gaseous hydrogen fluoride (HF) at the solution's surface. americanelements.com The morphology of the resulting ScF₃ nanostructures is dependent on the concentration of the ScCl₃ solution and the reaction time. americanelements.com These ScF₃ nanomaterials are of interest for their potential in applications requiring negative thermal expansion (NTE) and as components in materials with high ionic conductivity. americanelements.com

Doping Applications in Advanced Ceramic Materials

This compound serves as a foundational material for producing scandium oxide (Sc₂O₃), a highly effective dopant for enhancing the properties of advanced ceramics. The addition of small amounts of scandium can significantly improve the thermal stability, ionic conductivity, and mechanical strength of ceramic materials.

A primary application is in the stabilization of zirconia (ZrO₂). Scandium-stabilized zirconia (ScSZ) is recognized as a superior electrolyte material for Solid Oxide Fuel Cells (SOFCs). rareearths.com Doping zirconia with scandia creates a ceramic with exceptionally high oxygen-ion conductivity, which is crucial for the efficient operation of SOFCs. rareearths.com This high conductivity allows for lower operating temperatures, which can improve the long-term stability and reduce the costs of the fuel cells. This compound can be converted to scandium oxide, which is then used in the ceramic manufacturing process.

Scandium is also used to dope (B7801613) other advanced ceramics, such as aluminum nitride (AlN). lesker.com Aluminum nitride is a material known for its high thermal conductivity and electrical insulation, making it useful for electronic substrates and heat sinks. fishersci.caattelements.com Doping AlN with scandium to form ScAlN alloys can enhance its piezoelectric properties, which is valuable for applications in radio frequency filters and microelectromechanical systems (MEMS).

The table below details key research findings on scandium doping in ceramics.

Ceramic HostDopant Species (from ScCl₃)Enhanced PropertyApplication
Zirconia (ZrO₂)Scandium Oxide (Sc₂O₃)High Ionic ConductivitySolid Oxide Fuel Cells (SOFCs) rareearths.com
Aluminum Nitride (AlN)Scandium (Sc)Piezoelectric CoefficientRF Filters, MEMS lesker.com
Tantalum NitrideScandium Oxide (Sc₂O₃)Stability, ReliabilityMetal Oxide Film Resistors

Nuclear Fuel Cycle Research Implications

While not a mainstream material in the nuclear industry, this compound and its derivatives have emerged in specific research contexts related to the nuclear fuel cycle. These implications primarily revolve around molten salt reactors and the recovery of valuable elements from nuclear materials.

Scandium is naturally found in some uranium and rare earth element (REE) deposits, and it can be extracted as a by-product during the processing of uranium ore. rareearths.comworld-nuclear.orguef.fi This co-location has led to research into integrated extraction processes for both uranium and scandium from tailings and low-grade ores. uef.fi

Of significant interest is the potential role of scandium in advanced reactor designs. A patent for molten salt reactors (MSRs) describes using various metals, including scandium, for reactivity control. google.com In these reactors, the nuclear fuel is dissolved in a molten halide salt, such as a fluoride or chloride mixture. google.com The addition of a neutron-absorbing material, potentially a scandium compound, to the coolant salt could be used to regulate the fission reaction. google.com The use of this compound as a component of these molten salt mixtures is a subject of thermodynamic and electrochemical studies aimed at understanding fuel behavior and corrosion in such extreme environments. researchgate.netmdpi.com Research into preparing high-purity anhydrous this compound molten salt is relevant for this and other applications that require a low-hydrolysis material. mdpi.com

Metal-Organic Frameworks (MOFs) incorporating this compound Moieties

This compound is a valuable precursor for the synthesis of scandium-based Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. The trivalent scandium ion (Sc³⁺), readily supplied by this compound, is particularly well-suited for building robust and stable MOFs. diva-portal.orggoogle.com

The synthesis of scandium MOFs often involves the reaction of a scandium salt, such as ScCl₃, with a chosen organic linker molecule under specific conditions. samaterials.com The resulting frameworks can exhibit exceptional stability, a crucial property for practical applications. For instance, a scandium terephthalate (B1205515) MOF, Sc₂(BDC)₃, has been fabricated and studied for its high-pressure methanol (B129727) uptake, demonstrating the potential for using these materials in gas storage and separation. samaterials.com

Furthermore, scandium-based MOFs are being investigated as potent Lewis acid catalysts. Their high density of accessible, catalytically active scandium sites makes them significant for organic synthesis reactions that have not traditionally been studied using MOF catalysts. samaterials.com The ability to incorporate iridium into bimetallic frameworks with scandium has also been demonstrated, opening pathways to new heterogeneous photocatalysts with enhanced reusability. researchgate.net The unique structural and adsorption properties of scandium MOFs, which can sometimes be tuned by the choice of solvent during synthesis, make them a promising platform for applications in gas adsorption and selective separation. google.com

Computational and Theoretical Investigations of Scandium Chloride Systems

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of scandium chloride systems. It offers a balance between computational cost and accuracy, making it suitable for studying both simple molecules and more complex clusters.

DFT calculations have been employed to determine the stable structures of this compound in the gas phase. For the monomeric scandium trichloride (B1173362) (ScCl₃), optimization calculations consistently predict an equilibrium geometry with D₃h symmetry. attelements.comcenmed.com This corresponds to a trigonal planar structure with the scandium atom at the center. The Sc-Cl bond distance has been calculated to be approximately 228.5 pm. attelements.comcenmed.com Gas electron diffraction (GED) experiments have confirmed this geometry, yielding a slightly larger experimental bond distance (r_g) of 229.1(3) pm, which is in good agreement with the theoretical predictions. cenmed.com

In the gas phase, scandium trichloride can also exist as a dimer, Sc₂Cl₆. DFT optimizations indicate that the dimer possesses an equilibrium geometry of D₂h symmetry, featuring two chlorine atoms that form bridges between the two scandium centers. attelements.comcenmed.com The calculated bond distances for the dimer distinguish between the terminal (Sc-Clt) and bridging (Sc-Clb) chlorine atoms, with values of approximately 226.0 pm and 247.5 pm, respectively. attelements.comcenmed.com The internal angles of the dimer structure have also been characterized, with a Clt-Sc-Clt angle of 114.9° and a Clb-Sc-Clb angle of 86.6°. attelements.comcenmed.com

Table 1: Calculated Equilibrium Geometries for this compound Monomer and Dimer This table is interactive. Click on the headers to sort.

Species Symmetry Parameter Calculated Value (pm or °)
ScCl₃ D₃h Sc-Cl bond distance 228.5 attelements.comcenmed.com
Sc₂Cl₆ D₂h Sc-Clt (terminal) bond distance 226.0 cenmed.com
Sc₂Cl₆ D₂h Sc-Clb (bridging) bond distance 247.5 cenmed.com
Sc₂Cl₆ D₂h Clt-Sc-Clt angle 114.9 cenmed.com
Sc₂Cl₆ D₂h Clb-Sc-Clb angle 86.6 cenmed.com

Bond dissociation energies (BDEs), a measure of bond strength, have also been a focus of theoretical studies. These calculations, often benchmarked against thermochemical data, provide insights into the stability of this compound species. cenmed.com The accuracy of BDE calculations is highly dependent on the chosen functional and basis set, with methods like G3 theory and various DFT functionals being compared to determine the most reliable approaches for these systems. cenmed.comamericanelements.com

The molecular force fields and normal vibrational modes for both monomeric ScCl₃ and dimeric Sc₂Cl₆ have been calculated using DFT. attelements.comcenmed.com These calculations are essential for predicting the vibrational spectra (infrared and Raman) of the molecules. The analysis of normal modes provides a detailed picture of the atomic motions associated with each vibrational frequency. For the D₃h structure of ScCl₃, the fundamental vibrational frequencies can be assigned to specific symmetry representations, which dictates their activity in infrared and Raman spectroscopy. Similarly, the vibrational modes of the D₂h Sc₂Cl₆ dimer are characterized and assigned based on their symmetries. These theoretical predictions are crucial for interpreting experimental far-infrared and Raman spectra of anhydrous this compound. fishersci.no

Ab Initio Molecular Orbital Studies on this compound Clusters and Complexes

Ab initio molecular orbital methods, which are based on first principles without empirical parameterization, have been applied to study this compound clusters and their complexes, particularly in aqueous environments. These studies provide detailed information on the structure, stability, and bonding in these systems.

Research has focused on chloroaquascandium(III) complexes, examining species with up to hexacoordination and containing various numbers of chloride and water ligands. ereztech.com These calculations, performed at levels up to MP2/6-31+G*, explore the geometries, frequencies, and energies of complexes like [ScCl(H₂O)₅]²⁺, [ScCl₂(H₂O)₄]⁺, and ScCl₃(H₂O)₃. ereztech.com For instance, in trichloroscandium(III) itself (ScCl₃), a D₃h symmetry is predicted. When complexed with water molecules, various isomers are possible, and their relative stabilities can be assessed computationally. ereztech.com These theoretical findings are critical for understanding the solution chemistry of scandium(III) in the presence of chloride ions, where chloride can replace water in the first hydration sphere to form chloro complexes. ereztech.comwikipedia.orgwikipedia.org Ab initio studies on hydrated scandium ions, such as [Sc(OH₂)ₙ]³⁺, serve as a fundamental reference for understanding the effects of chloride substitution. wikipedia.org

Theoretical Spectroscopy for Interpretation of Experimental Data

Computational spectroscopy is a vital area where theoretical calculations directly support and interpret experimental findings. For this compound, this has been particularly important in the fields of NMR and vibrational spectroscopy.

Solid-state ⁴⁵Sc Nuclear Magnetic Resonance (NMR) is a powerful probe of the local environment around the scandium nucleus. However, interpreting the spectra can be complex due to the quadrupolar nature of the ⁴⁵Sc nucleus (I = 7/2). DFT calculations have proven to be an indispensable tool for predicting ⁴⁵Sc NMR parameters, such as the isotropic chemical shift (δiso) and the quadrupolar coupling constant (Cq). wikipedia.orgfishersci.noamericanelements.com

Studies on this compound hydrates, such as ScCl₃·3H₂O and [{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O, have shown a good agreement between experimentally measured NMR parameters and those calculated using DFT (e.g., with the CASTEP code). wikipedia.org For the two distinct, octahedrally coordinated scandium sites in ScCl₃·3H₂O, the experimental quadrupolar coupling constants are 2.0 ± 0.1 MHz and 3.81 ± 0.05 MHz. wikipedia.orgfishersci.be DFT calculations on the static crystal structure tend to overestimate these values, which can suggest the presence of dynamic effects, like the motion of crystal water, on the NMR timescale. wikipedia.orgfishersci.be The Cq values are sensitive to the symmetry of the scandium coordination environment, with more symmetric environments generally leading to smaller Cq values. fishersci.noamericanelements.com

Table 2: Experimental and Theoretical ⁴⁵Sc Quadrupolar Coupling Constants (Cq) for this compound Hydrates This table is interactive. Click on the headers to sort.

Compound Scandium Site Coordination Experimental Cq (MHz) DFT Calculation Note
ScCl₃·3H₂O Sc(1) Octahedral 2.0 ± 0.1 wikipedia.orgfishersci.be Consistently overestimates experimental value wikipedia.orgfishersci.be
ScCl₃·3H₂O Sc(2) Octahedral 3.81 ± 0.05 wikipedia.orgfishersci.be Consistently overestimates experimental value wikipedia.orgfishersci.be
[{Sc(H₂O)₅(μ-OH)}₂]Cl₄·2H₂O Sc Heptacoordinate 14.68 ± 0.05 wikipedia.orgfishersci.be N/A

As an extension of the calculation of molecular force fields and normal modes, vibrational spectra (IR and Raman) can be simulated. These simulations are instrumental in assigning the bands observed in experimental spectra. attelements.comcenmed.com The theoretical spectra are generated by calculating the vibrational frequencies and their corresponding intensities. The comparison between simulated and experimental spectra allows for a confident assignment of vibrational bands to specific atomic motions within the molecule. For example, the far-i.r. and Raman spectra of anhydrous ScCl₃ have been interpreted with the aid of such theoretical calculations. fishersci.no This synergy between theory and experiment is crucial for a complete structural and vibrational characterization of this compound and its complexes. ereztech.com

Electronic Structure and X-ray Absorption Spectra

Computational and theoretical studies provide significant insights into the electronic structure of this compound and related compounds. These investigations often complement experimental techniques like X-ray absorption spectroscopy (XAS) and X-ray photoelectron spectroscopy (XPS) to build a comprehensive understanding of chemical bonding and electron correlation effects. rsc.org

A key aspect of these studies is the examination of the scandium L2,3 absorption edges. The fine structure of these edges offers a direct view of the crystal field parameters at the scandium site within a coordination compound. rsc.org For instance, in scandium compounds where scandium has an octahedral (Oh) coordination, the XAS spectra at the L2,3 edge typically show a general shape with three groups of peaks. This includes weak peaks at lower photon energies (400–401 eV) and two sets of "double-peak" structures at higher energies (401–405 eV and 405–408 eV). rsc.org These latter structures correspond to electron transitions from the 2p3/2 and 2p1/2 core levels to the empty 3d states. rsc.org

In contrast, the Sc K edge spectra, which reflect the 1s → 4p transition, provide less direct information about the crucial 3d states involved in bonding. rsc.orgrsc.org However, the pre-edge features of the K-edge can still offer insights into the crystal field parameters. rsc.org The extended X-ray absorption fine structure (EXAFS) region of the spectrum is particularly useful for determining structural information such as coordination numbers and interatomic distances, even in materials with limited long-range order. rsc.orgrsc.org

XPS provides complementary data by measuring the binding energies of core electrons, such as Sc 2p. rsc.org Studies have shown that the Sc 2p binding energy generally increases with the ionicity of the bond between scandium and its ligand. rsc.orgrsc.org This combined approach of XAS and XPS, supported by theoretical calculations, allows for a detailed characterization of the electronic structure and chemical bonding in scandium compounds. rsc.org

Computational Studies on Scandium Ion Incorporation and Adsorption in Solid Matrices

Computational methods, particularly density functional theory (DFT), are instrumental in understanding the incorporation and adsorption of scandium ions into solid matrices. These studies are crucial for applications such as the recovery of rare earth elements from industrial byproducts like red mud. osti.gov

Research has shown that the incorporation of scandium into mineral structures like gibbsite (a form of aluminum hydroxide) is energetically favorable. osti.gov DFT calculations can elucidate the energetics of substitution, the local structure around the incorporated scandium ion, and the nature of the bonding interactions. osti.gov For example, in scandium-doped gibbsite, analysis of the density of states (DOS) has revealed a lack of significant overlap between the Sc 3d orbitals and the O 2p orbitals, indicating a predominantly ionic character of the Sc-O bond. osti.gov This strong ionic bonding is a key factor in the energetic preference for scandium incorporation compared to other rare earth elements like yttrium and lanthanum. osti.gov

Computational simulations have also been used to investigate the adsorption of scandium ions onto various materials. For instance, the creation of a 'metal-imprinted' covalent organic framework (MICOF) has demonstrated high affinity and capacity for Sc³⁺ ions. berkeley.edu Simulations suggest that in the scandium-loaded framework, the scandium center adopts a distorted octahedral geometry, coordinated by three organic ligands with an average Sc-O bond length of 2.18 Å. berkeley.edu Upon removal of the scandium, the imprinted framework retains a high selectivity for Sc³⁺, even in acidic conditions and in the presence of competing metal ions like Fe³⁺ and La³⁺. berkeley.edu

Studies on the adsorption of scandium ions from aqueous solutions onto resins have also been supported by computational modeling. Isotherm models like the Langmuir and Freundlich models are used to analyze static sorption data, helping to determine the adsorption capacity and efficiency of different materials. icsoba.orgijcce.ac.ir For example, research on a chelating ion exchange resin showed that the Langmuir isotherm model provided the best fit for scandium (III) ion sorption. icsoba.org

Table 1: Adsorption Parameters for Scandium (III) on Different Adsorbents

Adsorbent MaterialAdsorption ModelKey Findings
Puromet МТS9580 (chelating ion exchange resin)Langmuir, FreundlichLangmuir model provided the best fit (R² = 0.9834). Equilibrium capacity in dynamic experiments was over 7 mg Sc/g of resin. icsoba.org
Amberlite XAD7HP (polymeric adsorbent)Pseudo-second-order kinetic modelMaximum adsorption capacity of 31.84 mg Sc/g was achieved at pH > 3 and an initial Sc concentration of 160 mg/L. mdpi.com
MICOF-33 ('metal-imprinted' covalent organic framework)Not specifiedHigh affinity and capacity for Sc³⁺ ions in acidic environments, with high selectivity over competing ions. berkeley.edu
Purolite C100Na (resin)Extended Freundlich isotherm, Pseudo-second-order kinetic modelAdsorption is adversely affected by temperature. Yttrium desorption occurs before scandium, allowing for separation. ijcce.ac.ir

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of this compound and other scandium salts in solution at an atomic level. nih.gov These simulations can reveal details about hydration structures, ion pairing, and the dynamics of water exchange around the scandium ion. nih.govrsc.org

For instance, ab initio quantum mechanical/molecular mechanical (QM/MM) MD simulations have been used to characterize the hydration structure of the aqueous Sc(III) ion. rsc.org These simulations have proposed a monocapped trigonal prismatic structure for the hydrated scandium ion, with seven water molecules in the first hydration shell. rsc.org The six prism water molecules have a mean Sc(III)-O bond length of 2.14 Å, while the capping water molecule is located further away at approximately 2.26 Å, which is consistent with X-ray diffraction data. rsc.org

MD simulations can also be used to calculate properties like the diffusion coefficient of ions in solution. researchgate.net In molten salt systems, such as the eutectic LiCl-KCl mixture, MD simulations have been employed to determine the diffusion coefficient of Sc(III) ions, which is crucial for understanding electrochemical processes like electrodeposition. researchgate.net Chronopotentiometric measurements combined with MD simulations have determined the activation energy for diffusion of Sc(III) to be 38.18 ± 1.95 kJ mol⁻¹. researchgate.net

Furthermore, MD simulations can provide insights into the formation of ion pairs and complexes in solution. acs.org By combining MD with density functional theory (DFT) calculations, researchers can investigate the bonding characteristics of scandium complexes with various ligands, which is relevant for applications in fields like radiopharmaceuticals. acs.org These computational approaches help to understand the stability and bonding interactions in these complexes, guiding the design of new ligands with specific properties. acs.org

Biomedical Research and Biocompatibility of Scandium Chloride

Scandium Chloride in Medical Imaging Contrast Agents

Scandium and its compounds, including this compound, have been explored for their potential use in medical imaging, particularly as contrast agents for Magnetic Resonance Imaging (MRI). chemimpex.comscandium.org The utility of a substance as an MRI contrast agent is often linked to its magnetic properties. Scandium is a paramagnetic element, meaning it is weakly attracted to magnetic fields. scandium.orgbyjus.com This property is fundamental to its potential to alter the relaxation times of water protons in tissues, which is the basic principle behind MRI contrast enhancement. wikipedia.orgradiopaedia.org

T₁ agents, which are typically paramagnetic metal complexes, function by shortening the T₁ relaxation time of nearby water protons, resulting in a brighter signal in T₁-weighted images. frontiersin.org While gadolinium-based contrast agents are most common, research has extended to other paramagnetic elements like scandium. radiopaedia.orgwikipedia.org Scandium nanoparticles, for instance, are noted to possess interesting magnetic properties at the nanoscale that could be harnessed for MRI contrast agents. nanorh.com The development of water-soluble fullerene cages containing scandium, sometimes in combination with other rare earth elements like gadolinium (e.g., GdₓSc₃₋ₓN@C₈₀), has been a specific area of investigation. These complex structures aim to deliver the paramagnetic ions effectively for enhanced imaging. nih.gov The primary mechanism of action for such paramagnetic agents involves the rapid exchange of water molecules coordinated to the metal ion with the bulk water in the surrounding tissue, which enhances the relaxation rate and, consequently, the image contrast. wikipedia.org

Therapeutic Potential in Bone Tissue Engineering

This compound has demonstrated notable potential in the field of bone tissue engineering, primarily through its influence on the behavior of mesenchymal stem cells (MSCs). nanorh.comresearchgate.net MSCs are multipotent cells crucial for tissue regeneration, as they can differentiate into various cell types, including osteoblasts (bone-forming cells). nanorh.comresearchgate.net

Research has shown that this compound can modulate the differentiation of MSCs. Specifically, studies using rat bone marrow-derived mesenchymal stem cells (rBMSCs) have indicated that this compound can influence the lineage commitment of these cells. nanorh.comresearchgate.net At appropriate concentrations, this compound has been observed to enhance osteogenic differentiation while concurrently reducing adipogenic (fat cell) differentiation. nanorh.comresearchgate.net This dual effect is significant for promoting bone formation over other potential cell fates. The influence of this compound on MSC differentiation appears to be dose-dependent, with lower concentrations (in the range of 1×10⁻⁸ to 1×10⁻⁶ mol/L) being most effective at promoting the osteogenic lineage. nanorh.comresearchgate.net

The mechanism by which this compound promotes bone formation involves the activation of specific signaling pathways. Research indicates that the pro-osteogenic effects of this compound are mediated through the Wnt/β-catenin signaling pathway. wikipedia.orgnanorh.com This pathway is a critical regulator of bone development and maintenance. By activating this pathway, this compound can enhance the expression of key osteogenic markers and promote the mineralization process, which is characteristic of bone formation. nanorh.comresearchgate.net The ability of scandium ions to potentially occupy calcium ion vacancies in biological systems may also play a role in stimulating the proliferation of osteogenic cells and regulating gene expression related to bone formation. oup.com

The following table summarizes the observed effects of different concentrations of this compound on rat bone marrow-derived mesenchymal stem cells (rBMSCs).

This compound Concentration (mol/L)Effect on rBMSC ProliferationEffect on Osteogenic DifferentiationEffect on Adipogenic Differentiation
1×10⁻⁸Initial promotionEnhancedReduced to a certain degree
1×10⁻⁶Initial promotionEnhanced (dose-dependent)Reduced to a certain degree
1×10⁻⁴Reduced upon ion accumulationNot specified as enhancingNot specified as reducing

Data derived from studies on rBMSCs co-cultured with various concentrations of ScCl₃. nanorh.comresearchgate.net

Anticancer Activity and Cell Proliferation Modulation

This compound, particularly when complexed with other molecules, has been investigated for its antiproliferative effects on various cancer cell lines. mdpi.com The modulation of cell proliferation is a key aspect of its potential as an anticancer agent. Studies have explored the effects of scandium-polysaccharide complexes on a range of human cancer cells, including osteosarcoma, melanoma, lung adenocarcinoma, glioma, breast cancer, and colon cancer.

The antiproliferative mechanism is thought to involve the alteration of growth factor-receptor signaling and transmembrane protein interactions. mdpi.com For instance, in studies with MNNG/HOS osteosarcoma cells, this compound alone at certain concentrations demonstrated an ability to inhibit cell proliferation. mdpi.com When complexed with exopolysaccharides (EPS), the antiproliferative effect was enhanced. mdpi.com The efficacy of these complexes was found to be dependent on the metal-to-ligand ratio, with certain ratios leading to a more significant reduction in cancer cell proliferation. mdpi.com This suggests that the complex's conformation, influenced by the scandium ion, plays a crucial role in its biological activity. mdpi.com

The following table presents a summary of the antiproliferative effects of scandium-polysaccharide complexes on various human cancer cell lines.

Cancer Cell LineCompoundObserved Effect
MNNG/HOS (Osteosarcoma)Scandium-Exopolysaccharide ComplexesReduced cell proliferation
A375 (Melanoma)Scandium-Exopolysaccharide ComplexesReduced cell proliferation
A549 (Lung Adenocarcinoma)Scandium-Exopolysaccharide ComplexesReduced cell proliferation
U251 (Glioma)Scandium-Exopolysaccharide ComplexesReduced cell proliferation
MDA-MB-231 (Breast Cancer)Scandium-Exopolysaccharide ComplexesReduced cell proliferation
Caco-2 (Colon Cancer)Scandium-Exopolysaccharide ComplexesReduced cell proliferation

Data compiled from in vitro studies on the effects of scandium-polysaccharide complexes.

This compound in Drug Delivery Systems (Mechanistic Focus)

The properties of this compound make it a candidate for use in advanced drug delivery systems. chemimpex.com Its function in this context is primarily based on its chemical reactivity and ability to form stable complexes. This compound acts as a Lewis acid, meaning it can accept electron pairs from other molecules (ligands). scandium.org This allows it to form coordination compounds and adducts with various organic molecules, including drugs.

The mechanistic focus is on leveraging this complex-forming ability to create nanocarriers for targeted therapy. Scandium nanoparticles can be functionalized by attaching biomolecules or drugs to their surface. nanorh.com This functionalization can improve the solubility and stability of the drug, and potentially facilitate its targeted delivery to specific cells or tissues. For example, scandium has been incorporated into exopolysaccharide complexes to create drug delivery systems with antimetastatic properties. The mechanism involves the scandium ion influencing the conformation and biological activity of the polymer carrier, which in turn modulates its interaction with cancer cells. mdpi.com Furthermore, scandium can be incorporated into metal-organic frameworks (MOFs), which are materials with high porosity and surface area, making them suitable for high drug loading. researchgate.net The interaction between scandium and the organic linkers in the MOF would be central to the loading and release characteristics of the drug.

Biocompatibility and Cellular Interactions at a Mechanistic Level

The biocompatibility of this compound and its cellular interactions are critical for its potential biomedical applications. Biocompatibility studies aim to understand how the material interacts with biological systems without eliciting an adverse immune response. rsc.org In vitro studies on cell lines such as MC3T3 have shown that certain scandium-containing alloys exhibit no cytotoxic effects, indicating good biocompatibility at the cellular level. researchgate.net

At a mechanistic level, the interaction of scandium ions with cells begins at the cell membrane. Studies on the uptake of scandium have shown that it can bind to cell walls and permeate the cell membrane. oup.com The influx of scandium into the cell appears to be pH-dependent, with evidence suggesting that hydroxy-scandium species may be involved in membrane permeation. oup.com Once inside the cell, scandium ions have the potential to interact with various intracellular components. The cellular uptake mechanism for nanoparticles, which could be relevant for scandium-based nanomedicine, often involves endocytosis. nih.gov This process entails the cell membrane engulfing the nanoparticle to form an intracellular vesicle. nih.govnih.gov The surface charge and chemistry of the nanoparticle can significantly influence the specific endocytic pathway taken (e.g., clathrin-mediated or caveolae-mediated). nih.gov For scandium ions, it has been noted that they are considered hard acids and preferentially form complexes with hard ligands like hydroxide (B78521), fluoride (B91410), sulfate (B86663), and phosphate (B84403), which are abundant in biological systems. researchgate.net This affinity for phosphate groups suggests potential interactions with phospholipids (B1166683) in the cell membrane and with DNA.

Future Research Avenues and Emerging Technologies for Scandium Chloride

Development of Novel Catalytic Systems and Methodologies

As a potent Lewis acid, scandium chloride's role in catalysis is a major area of ongoing research. scandium.org Scientists are focused on creating innovative catalytic systems that capitalize on its unique reactivity to facilitate highly selective and efficient chemical transformations. scandium.orgrsc.org A significant research direction involves the design of new transition metal catalysts and synergistic catalytic systems to improve reaction efficiency and selectivity. rsc.org For instance, recent developments include a scandium-catalyzed chemoselective reaction that preferentially inserts a carbonyl group into nitrogen-hydrogen bonds over sulfur-hydrogen bonds, demonstrating high yields and broad substrate compatibility. rsc.org

Future work may also involve exploring the synergistic effects between different catalytic methods, such as photocatalysis and transition metal catalysis, to develop novel hybrid systems. rsc.org Furthermore, there is a continuous effort to develop more sustainable catalytic processes. Innovations in catalyst design, such as supported and nanostructured chloride catalysts, aim to enhance activity while minimizing environmental impact. samaterials.com The use of advanced techniques like solid-state nuclear magnetic resonance (SSNMR) and computational modeling is providing a more detailed understanding of how these catalysts function, which can pave the way for improved selectivity and efficiency. ameslab.gov

Advanced Material Design and Functionalization

The integration of scandium and its compounds into various materials can bestow unique and advantageous properties. Future research is centered on designing and synthesizing advanced materials with customized functionalities. Scandium is a key component in producing high-strength, lightweight aluminum alloys and low-emission solid-oxide fuel cells (SOFCs). coherent.com The potential for scandium-based materials is expected to grow, with applications in advanced energy storage, high-performance aerospace materials, and novel electronic and magnetic materials. numberanalytics.com

Recent studies have demonstrated ferroelectric switching behavior in scandium-doped aluminum nitride (AlN) thin films, which could lead to applications in non-volatile memory, tunable RF components, and thermal energy scavenging devices. darpa.mil Additionally, computational studies on materials like scandium oxychloride (ScOCl) and scandium-based MXenes are revealing potential applications in photocatalysis, electronic devices, and excitonic solar cells. researchgate.netresearchgate.net Scandium's ability to enhance material properties, such as improving the strength and corrosion resistance of aluminum alloys and enhancing the ionic conductivity of ceramics, makes it a valuable element in materials science. coherent.comnumberanalytics.com

Enhanced Scandium Recovery and Circular Economy Principles

With the increasing demand for scandium in advanced technologies, the development of efficient and environmentally sound recovery methods is critical. mdpi.comtandfonline.com Future research is focused on improving scandium extraction from both primary sources and industrial by-products like bauxite (B576324) residue and waste from titanium dioxide production. mdpi.comeuropa.euriotinto.com This aligns with the principles of a circular economy, aiming to minimize waste and create a closed-loop system for this valuable element. europa.euinnovationnewsnetwork.com

Hydrometallurgical processes, including leaching, solvent extraction, and precipitation, are central to current recovery efforts. mdpi.comnih.gov Researchers are investigating new extractants and synergistic systems to improve the efficiency and selectivity of solvent extraction. tandfonline.comnih.gov For example, a novel process using titanium dioxide waste acid to leach scandium-containing solid waste, followed by a P204-TBP co-extraction system, has shown high recovery efficiency. mdpi.com Furthermore, efforts are underway to upscale innovative hydrometallurgical technologies to establish a stable European supply chain for scandium, reducing reliance on imports. europa.eumeab-mx.se These technologies aim to recover scandium from industrial residues at a lower cost and with a reduced environmental footprint. coherent.comredmud.orgresearchgate.net

Exploration of New Biomedical Applications and Targeted Therapies

The biomedical field is a promising frontier for this compound and its isotopic derivatives. scandium.org The concept of theranostics, which combines diagnosis and therapy, is a key area of exploration, utilizing radioisotopes of the same element for both imaging and treatment. mdpi.comnih.gov Scandium offers a "matched pair" of radioisotopes: scandium-43 and scandium-44 (B1211369) are positron emitters suitable for Positron Emission Tomography (PET) imaging, while scandium-47 (B1211842) is a β-emitter with therapeutic potential that can also be used for Single-Photon Emission Computed Tomography (SPECT). mdpi.comnih.govnih.govnih.gov

This theranostic approach would ensure identical chemistry and pharmacological profiles for both the diagnostic and therapeutic agents. mdpi.comresearchgate.net Preclinical studies have shown that scandium radioisotopes perform as well as competitors like gallium-68 (B1239309) and lutetium-177. mdpi.com Research is also focused on developing targeted therapies by attaching scandium isotopes to biomolecules that specifically target cancer cells, which could be particularly useful for neuroendocrine tumors or prostate cancer. researchgate.netutah.edu Overcoming challenges in the production of these isotopes in sufficient amounts and purity for human use is a major focus of current research, with promising new methods being developed. utah.eduecancer.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate research and development related to this compound. These computational approaches can significantly speed up the discovery and design of new catalysts and materials. By screening vast numbers of potential compounds and predicting their properties, AI can identify promising candidates for experimental investigation. acs.org

Computational modeling is already being used to gain mechanistic insights into scandium-catalyzed reactions. acs.orgacs.org For example, Density Functional Theory (DFT) calculations have been used to understand the reaction mechanisms and the origin of regioselectivity in scandium-catalyzed additions of amines to olefins. acs.org Such computational studies can lead to the development of predictive models for catalytic activity and selectivity. acs.orgresearchgate.net In materials science, computational methods are employed to investigate the energy landscapes and predict the crystal structures of novel scandium compounds, potentially extending their technological applications. researchgate.net The broader application of computational modeling, including kinetic Monte Carlo simulations and QM/MM methods, is becoming a vital and routine tool in catalytic science for modeling structural properties and reaction dynamics. rsc.org

Q & A

Q. How can this compound be integrated into materials science research (e.g., solid electrolytes or luminescent materials)?

  • Methodological guidance: For solid electrolytes, perform impedance spectroscopy to measure ionic conductivity in ScCl₃-doped ceramics. For luminescence studies, dope ScCl₃ into perovskite matrices and analyze emission spectra under UV excitation. Compare with undoped samples to isolate scandium’s role .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.